Icotinib Hydrochloride
Description
Properties
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204313-51-8 | |
| Record name | Icotinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Icotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icotinib (B1223) Hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the synthesis and chemical properties of Icotinib Hydrochloride. It details the synthetic pathways, experimental protocols for its characterization, and a thorough examination of its physicochemical properties. Furthermore, this document elucidates the mechanism of action of this compound, including its interaction with the EGFR signaling cascade, supported by visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
This compound, known by the trade name Conmana, is a first-generation EGFR-TKI.[1] It functions by competitively inhibiting the ATP binding site of the EGFR, thereby blocking the downstream signaling pathways that are crucial for cell proliferation and survival in certain cancer types.[1] This targeted therapeutic approach has shown considerable efficacy, particularly in patients with NSCLC harboring specific EGFR mutations.[1] A thorough understanding of its synthesis and chemical characteristics is paramount for its continued development, quality control, and the exploration of new therapeutic applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core quinazoline (B50416) scaffold followed by the introduction of the key functional groups responsible for its biological activity. The general synthetic scheme can be conceptualized as the preparation of a substituted quinazoline intermediate followed by a nucleophilic substitution reaction with 3-ethynylaniline (B136080) and subsequent conversion to the hydrochloride salt.
A representative synthetic pathway is outlined below, compiled from various patented methods.[2][3][4]
Synthesis Workflow
Experimental Protocol: A Representative Synthesis
The following protocol is a composite of procedures described in the scientific literature and patents.[2][3][4]
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate
-
Nitration: A suitably substituted benzonitrile (B105546) containing the crown ether moiety is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C as a catalyst) or with a reducing agent like iron powder in acetic acid.[3]
-
Cyclization: The resulting amino compound is cyclized to form the quinazolinone ring. This is often achieved by heating with formamide.
-
Chlorination: The quinazolinone is converted to the more reactive 4-chloroquinazoline intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 2: Nucleophilic Aromatic Substitution
-
The 4-chloroquinazoline intermediate is reacted with 3-ethynylaniline in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695).[2]
-
The reaction mixture is typically heated to reflux for several hours to drive the substitution reaction to completion.[2]
-
Upon completion, the reaction mixture is worked up to isolate the crude Icotinib free base.
Step 3: Formation of this compound
-
The purified Icotinib free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent is added.
-
The this compound salt precipitates out of the solution and is collected by filtration, washed, and dried.
Chemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and pharmacokinetic profiling.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₂ClN₃O₄ | [5] |
| Molecular Weight | 427.88 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 248-251 °C (for an intermediate) | [2] |
| Solubility | Soluble in DMSO (~21 mg/mL); Sparingly soluble in aqueous buffers. | [6][7] |
| CAS Number | 1204313-51-8 | [5] |
Mechanism of Action and EGFR Signaling Pathway
This compound exerts its therapeutic effect by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[1]
Icotinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[8][9]
EGFR Signaling Pathway Inhibition by Icotinib
Experimental Protocols for Characterization
EGFR Kinase Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against EGFR.
Objective: To determine the IC₅₀ value of this compound for the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well to initiate the pre-incubation.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes).
-
Reaction Termination and Detection:
-
Radioactive Method: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Method (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured with a luminometer.[1]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve. Published studies have shown Icotinib to have an IC₅₀ of approximately 5 nM for EGFR.[10]
Conclusion
This compound is a well-established EGFR tyrosine kinase inhibitor with a defined synthetic pathway and clear mechanism of action. This technical guide has provided an in-depth overview of its synthesis, key chemical properties, and the experimental protocols used for its characterization. The detailed diagrams of the synthetic workflow and the EGFR signaling pathway offer a visual and conceptual framework for understanding the core scientific principles underlying this important therapeutic agent. This information serves as a valuable resource for researchers and professionals dedicated to the advancement of targeted cancer therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. EP2392576A1 - this compound, synthesis, crystallographic form, medical combination, and uses thereof - Google Patents [patents.google.com]
- 3. US9085588B2 - Methods of preparing icotinib and this compound, and intermediates thereof - Google Patents [patents.google.com]
- 4. WO2013064128A1 - Methods of preparing icotinib and this compound, and intermediates thereof - Google Patents [patents.google.com]
- 5. This compound | C22H22ClN3O4 | CID 44609731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 10. medchemexpress.com [medchemexpress.com]
Icotinib Hydrochloride: A Technical Guide to Target Specificity and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icotinib Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates high selectivity and potent inhibitory activity against EGFR. As a competitive inhibitor of ATP at the kinase's active site, Icotinib effectively blocks EGFR-mediated signaling pathways, leading to the suppression of cell proliferation and tumor growth. This technical guide provides an in-depth analysis of Icotinib's target specificity and kinase inhibition profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Target Specificity and Kinase Inhibition Profile
Icotinib is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively and reversibly binding to the ATP binding site within the tyrosine kinase domain of the EGFR protein.[2][3] This action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and tumorigenesis.[1][4]
Extensive kinase profiling has demonstrated the high specificity of Icotinib for EGFR. In a screen against a panel of 88 different kinases, Icotinib only exhibited significant inhibitory activity against EGFR and its mutant forms.[5] This high degree of selectivity minimizes off-target effects, contributing to a more favorable safety profile.
Quantitative Kinase Inhibition Data
The inhibitory potency of Icotinib against EGFR and various cancer cell lines has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric used to represent the concentration of an inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Biochemical Assays | |||
| EGFR (Wild-Type) | Radiometric Kinase Assay | 5 nM | [5] |
| EGFR (Mutant) | Kinase Inhibition Assay | Inhibition efficacies of 61-99% | [2] |
| Cell-Based Assays | |||
| A431 (EGFR overexpressing) | EGFR Phosphorylation | 45 nM | [5] |
| A431 | Cell Proliferation | 1 µM | [3] |
| BGC-823 | Cell Proliferation | 4.06 µM | [3] |
| A549 | Cell Proliferation | 12.16 µM | [3] |
| H460 | Cell Proliferation | 16.08 µM | [3] |
| KB | Cell Proliferation | 40.71 µM | [3] |
Binding Affinity
The binding affinity of Icotinib to its target, EGFR, has been determined using computational and biophysical methods.
| Method | Parameter | Value | Reference |
| Molecular Docking | Binding Affinity | -8.42 kcal/mol | [6] |
| Molecular Docking | AutoDock Score | -7.07 | [7] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 3.60 x 10⁻⁵ M | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Icotinib's target specificity and kinase inhibition profile.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of Icotinib against purified EGFR kinase.
Objective: To quantify the in vitro inhibitory activity of Icotinib on EGFR enzymatic activity.
Materials:
-
Purified recombinant human EGFR protein
-
Substrate protein (e.g., Crk)
-
[γ-³²P]ATP (radiolabeled ATP)
-
"Cold" (non-radiolabeled) ATP
-
Kinase reaction buffer
-
This compound
-
SDS-PAGE gels
-
PhosphorImager and quantification software
Procedure:
-
Prepare a reaction mixture containing 2.4 ng/µL of EGFR protein and 32 ng/µL of the substrate protein (Crk) in a 25 µL final volume of kinase reaction buffer.[1]
-
The reaction buffer should contain 1 µM "cold" ATP and 1 µCi of [γ-³²P]ATP.[1]
-
Add varying concentrations of Icotinib (e.g., 0, 0.5, 2.5, 12.5, 62.5 nM) to the reaction mixture.[1]
-
Incubate the mixture on ice for 10 minutes, followed by a 20-minute incubation at 30°C to allow the kinase reaction to proceed.[1]
-
Stop the reaction by adding SDS sample buffer and heating at 100°C for 4 minutes.[1]
-
Separate the proteins in the reaction mixture using 10% SDS-PAGE.[1]
-
Dry the gel and expose it to a PhosphorImager screen to detect the radiolabeled, phosphorylated substrate.[1]
-
Quantify the radioactivity of the substrate bands using appropriate software. The amount of radioactivity is inversely proportional to the kinase activity.[1]
-
Calculate the percentage of inhibition for each Icotinib concentration relative to the control (0 nM Icotinib).
-
Plot the percentage of inhibition against the logarithm of the Icotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of Icotinib on EGFR autophosphorylation in a cellular context.
Objective: To determine the potency of Icotinib in inhibiting EGFR signaling within intact cells.
Materials:
-
A431 human epidermoid carcinoma cells (or other suitable cell line with high EGFR expression)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (pY1173) and anti-total-EGFR
-
Western blotting reagents and equipment
Procedure:
-
Culture A431 cells to approximately 80% confluency in appropriate cell culture plates.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Treat the cells with various concentrations of Icotinib for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis using the cell lysates. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., pY1173) to detect the level of autophosphorylation.
-
Subsequently, strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.
-
Quantify the band intensities for both phosphorylated and total EGFR.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal for each treatment condition.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each Icotinib concentration relative to the EGF-stimulated control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Icotinib concentration to determine the IC50 value in a cellular context.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to measure the binding kinetics and affinity of Icotinib to EGFR.
Objective: To determine the dissociation constant (KD) of the Icotinib-EGFR interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
EGFR protein
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Procedure:
-
Covalently immobilize the EGFR protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[7] Aim for a density of approximately 2000 response units (RU).[7]
-
Prepare a series of Icotinib solutions at different concentrations (e.g., ranging from 0.064 nM to 125,000 nM) in the running buffer.[7] The final DMSO concentration should not exceed 1% (v/v).[7]
-
Inject the Icotinib solutions over the immobilized EGFR surface at a constant flow rate and temperature (e.g., 25°C).[7]
-
Monitor the change in the refractive index in real-time, which is proportional to the binding of Icotinib to the EGFR on the sensor surface. This generates a sensorgram showing the association and dissociation phases.
-
After each injection, regenerate the sensor surface by injecting a suitable regeneration solution to remove the bound Icotinib.
-
Analyze the resulting sensorgrams using the instrument's evaluation software.[7] Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
EGFR Signaling Pathway and Icotinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Icotinib.
Workflow for a Biochemical Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Icotinib's Target Specificity
Caption: Logical relationship of Icotinib's high target specificity for EGFR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 5. Icotinib (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Characterization of Icotinib Hydrochloride's Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icotinib (B1223) Hydrochloride, a potent and selective first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-cancer activity in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] This technical guide provides a comprehensive overview of the in-vitro characterization of Icotinib's anti-cancer effects, detailing its mechanism of action, experimental protocols for key assays, and quantitative data on its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of targeted cancer therapies.
Mechanism of Action
Icotinib Hydrochloride competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[2][3] In many cancer cells, overexpression or activating mutations of EGFR lead to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.[1] By blocking the tyrosine kinase activity of EGFR, Icotinib effectively abrogates these oncogenic signals.[1][3]
The primary signaling cascades inhibited by Icotinib include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, both of which are crucial for tumor cell growth and survival.[4][5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations or overexpressing the receptor.[5][6]
Quantitative Assessment of Anti-Cancer Activity
The in-vitro potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of Icotinib in various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | Overexpression | 0.04 ± 0.02 | [6] |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 0.15 ± 0.06 | [6] |
| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 0.0268 ± 0.0036 | [7] |
| H1975 | Lung Adenocarcinoma | L858R & T790M | 18.80 ± 0.40 | [7] |
| A549 | Lung Adenocarcinoma | Wild-Type | 21.8 ± 0.60 | [7] |
| H1650 | Lung Adenocarcinoma | Exon 19 Deletion | >50 | [8] |
| H1299 | Lung Carcinoma | Wild-Type | 19.50 ± 2.86 | [7] |
| H460 | Large Cell Lung Cancer | Wild-Type | 23.60 ± 0.30 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in-vitro characterization of this compound. The following sections provide standardized protocols for key experiments.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[7][8]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours.[7]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Icotinib on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[10]
-
Peptide substrate (e.g., biotinylated peptide)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)[11][12]
-
This compound serial dilutions
-
Detection reagents (e.g., anti-phosphotyrosine antibody for ELISA or TR-FRET)[10]
-
Appropriate microplates (e.g., 384-well)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Icotinib in kinase buffer.
-
Assay Setup: In a microplate, add the EGFR enzyme solution, the peptide substrate, and the Icotinib dilutions.[10]
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate for a defined time (e.g., 60 minutes) at room temperature or 30°C.[10][12]
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Detection: Add detection reagents and incubate as required by the specific assay format (e.g., ELISA, TR-FRET).
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of EGFR and its downstream signaling molecules.
Materials:
-
Cancer cells treated with Icotinib
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like β-actin)[13][14]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Icotinib for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.[15]
Conclusion
The in-vitro characterization of this compound consistently demonstrates its potent and selective inhibitory activity against EGFR. The experimental protocols outlined in this guide provide a standardized framework for assessing its anti-cancer effects. The quantitative data, particularly the low nanomolar to micromolar IC50 values in sensitive cell lines, underscore its efficacy. Further investigation into its effects on a broader range of cancer types and in combination with other therapeutic agents is warranted. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Icotinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound enhances chemo- and radiosensitivity by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of this compound on the proliferation and apoptosis of human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-dependent synergistic cytotoxicity of icotinib and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Icotinib Hydrochloride in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib (B1223) Hydrochloride, marketed as Conmana, is a first-generation, orally available, small-molecule epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2][3][4] Developed by Zhejiang Beta Pharma Co., Ltd., it was approved by the China Food and Drug Administration (CFDA) in 2011 for the treatment of advanced or metastatic non-small-cell lung cancer (NSCLC) with EGFR mutations.[1][2] Icotinib represents a significant therapeutic option, particularly for NSCLC patients, demonstrating comparable efficacy to other EGFR inhibitors like gefitinib (B1684475) but with a favorable safety profile.[5][6] This technical guide provides a comprehensive overview of the preclinical data that formed the basis for its clinical development, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action: EGFR Signaling Inhibition
Icotinib functions as a highly selective and reversible competitive inhibitor of the adenosine (B11128) triphosphate (ATP) binding site within the tyrosine kinase domain of the EGFR protein.[2][7][8] In many cancer types, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades that promote unchecked cell proliferation, survival, and metastasis.[1][2] By blocking ATP binding, Icotinib prevents EGFR autophosphorylation and the subsequent activation of key downstream pathways, including the RAS/MAPK (ERK) and PI3K/AKT pathways, thereby inhibiting the cellular processes that drive tumorigenesis.[5][8][9]
In Vitro Evaluation
Preclinical in vitro studies are fundamental to characterizing the potency and selectivity of a drug candidate. Icotinib was subjected to a series of enzymatic and cell-based assays to determine its inhibitory activity against EGFR and its effect on cancer cell proliferation.
Data Presentation: Kinase and Cellular Inhibition
The inhibitory activity of Icotinib was quantified through IC50 values (the concentration required to inhibit 50% of a biological or biochemical function).
Table 1: Icotinib Kinase Inhibition Profile
| Target Kinase | IC50 Value | Reference |
|---|---|---|
| EGFR (wild-type) | 5 nM | [10] |
| EGFR (wild-type) | 91% inhibition at 0.5 µM | [11] |
| EGFR (L858R mutant) | 99% inhibition at 0.5 µM | [11] |
| EGFR (L861Q mutant) | 96% inhibition at 0.5 µM | [11] |
| EGFR (T790M mutant) | 61% inhibition at 0.5 µM | [11] |
| EGFR (T790M, L858R) | 61% inhibition at 0.5 µM |[11] |
Table 2: Icotinib Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Key Findings | Reference |
|---|---|---|---|---|
| A431 | Epidermoid Carcinoma | Overexpression | Significant inhibition of proliferation | [6] |
| PC-9 | NSCLC | EGFR exon 19 del | Antitumor effect similar to gefitinib | [6] |
| HCC827 | NSCLC | EGFR exon 19 del | Antitumor effect similar to gefitinib | [6] |
| H1975 | NSCLC | L858R & T790M | Tested for anti-proliferative effects | [12][13] |
| KYSE450 | Esophageal Squamous | N/A | Tested for anti-proliferative effects | [12] |
| HaCaT | Keratinocyte | Wild-type | Reduced cell viability |[14] |
Experimental Protocols
3.2.1 Kinase Inhibition Assay (General Protocol) The inhibitory effect of Icotinib on EGFR tyrosine kinase activity is typically measured using an enzymatic assay.
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (Icotinib).
-
Procedure:
-
The EGFR enzyme is pre-incubated with varying concentrations of Icotinib in a kinase reaction buffer.
-
The kinase reaction is initiated by adding ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using ³²P-labeled ATP.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each Icotinib concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
3.2.2 Cell Viability / Proliferation Assay (e.g., CCK-8 or MTT) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., A431, PC-9) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a fresh medium containing serial dilutions of Icotinib Hydrochloride or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
A solution like CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]
-
Viable cells metabolize the reagent to produce a colored formazan (B1609692) product.
-
After a further incubation period, the absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
3.2.3 Western Blot Analysis This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
-
Procedure: Hela S3 cells are treated with Icotinib, cisplatin, or radiation, and total protein is extracted.[9]
-
Electrophoresis: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[12]
-
Immunodetection: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR (e.g., p-EGFR Y1068), AKT (p-AKT S473), and ERK (p-ERK Y204).[9]
-
Visualization: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.[9][12]
In Vivo Evaluation
In vivo studies using animal models are critical for assessing a drug's anti-tumor efficacy and overall safety profile in a complex biological system.
Data Presentation: Xenograft Tumor Models
Icotinib has demonstrated significant anti-tumor activity in multiple xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 3: Summary of Icotinib Efficacy in Xenograft Models
| Cancer Cell Line | Animal Model | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|---|
| Multiple Lines | Xenograft Models | Dose-related | Strongly inhibited tumor growth | [6][11] |
| KYSE450 (ESCC) | Nude Mice (CDX) | 50 mg/kg, i.p., daily | Markedly reduced tumor volume and weight |[12] |
Experimental Protocols
4.2.1 Cell-Derived Xenograft (CDX) Mouse Model This is the most common model for evaluating the efficacy of anti-cancer agents.
-
Animal Model: Immunocompromised mice (e.g., nu/nu nude mice) are used to prevent rejection of human tumor cells.[12]
-
Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ KYSE450 cells) is injected subcutaneously into the flank of each mouse.[12]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Icotinib, positive control).[12]
-
Drug Administration: Icotinib or vehicle is administered to the mice according to a predefined schedule (e.g., 50 mg/kg, daily intraperitoneal injection).[12]
-
Monitoring and Endpoints:
-
Tumor volume (calculated as length × width² × 0.5 or similar) and mouse body weight are measured regularly (e.g., every 2-3 days).[12]
-
The study is concluded when tumors in the control group reach a predetermined size or after a specific duration.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[12]
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the vehicle control group.
Preclinical and Early Phase Pharmacokinetics
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Data Presentation: Key Pharmacokinetic Parameters
The following table summarizes key PK parameters for Icotinib from studies in healthy human volunteers and NSCLC patients.
Table 4: Pharmacokinetic Parameters of Icotinib
| Population | Dose | Tmax (h) | t1/2 (h) | Cmax | AUC | Key Notes | Reference |
|---|---|---|---|---|---|---|---|
| Healthy Subjects | 100-600 mg (single) | 0.75 - 3.5 | 6.0 - 7.8 | Dose-proportional | Dose-proportional | ~0.2% excreted unchanged in urine | [15] |
| Healthy Subjects | 400 mg (with food) | N/A | N/A | ↑ 59% | ↑ 79% | High-fat meal significantly increases absorption | [15] |
| NSCLC Patients | 75-150 mg | ~3.0 | ~6.0 | N/A | N/A | Steady state reached within 15 days |[16] |
Experimental Protocols
5.2.1 Pharmacokinetic Analysis (General Protocol)
-
Study Design: Studies are conducted in either healthy volunteers or cancer patients. A common design is a dose-escalation study or a crossover study to assess food effects.[15][16]
-
Drug Administration: Icotinib is administered orally at specified doses.
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentration of Icotinib is measured using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) are calculated using non-compartmental analysis software.
Visualization of Preclinical Evaluation Workflow
The preclinical evaluation of a targeted therapy like Icotinib follows a structured and logical progression from initial discovery to in vivo validation.
Conclusion
The preclinical evaluation of this compound robustly demonstrated its intended mechanism of action and therapeutic potential. In vitro studies confirmed its high potency and selectivity for the EGFR tyrosine kinase, leading to effective inhibition of proliferation in relevant cancer cell lines.[6][10][11] These findings were successfully translated into in vivo models, where Icotinib showed significant dose-dependent anti-tumor efficacy.[6][11] Early pharmacokinetic studies provided essential data on its oral bioavailability and dosing schedule.[15][16] Collectively, this comprehensive preclinical data package established a strong scientific rationale for the clinical development of Icotinib as a targeted therapy for EGFR-mutant non-small-cell lung cancer.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Icotinib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. icotinib [drugcentral.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Efficacy and safety of icotinib as first-line therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances chemo- and radiosensitivity by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Icotinib Is an Active Treatment of Non-Small-Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 13. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icotinib inhibits EGFR signaling and alleviates psoriasis-like symptoms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I Study of the Safety and Pharmacokinetics of Higher-Dose Icotinib in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Icotinib Hydrochloride: An In-depth Technical Guide on its Effect on EGFR Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icotinib (B1223) Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of Icotinib and its detailed effects on the key downstream signaling pathways regulated by EGFR. This document summarizes the available quantitative data, provides detailed experimental protocols for the evaluation of Icotinib's effects, and includes visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding of its pharmacological action.
Mechanism of Action
Icotinib is a highly selective and potent inhibitor of the EGFR tyrosine kinase.[3][4] It reversibly binds to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation.[5] This blockade of EGFR activation leads to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[6] Molecular docking studies have indicated a strong binding affinity of Icotinib to the EGFR active site, with a binding energy of -8.7 kcal/mol, which is more favorable than that of another first-generation EGFR-TKI, Erlotinib (-7.3 kcal/mol).[5]
Figure 1: Mechanism of Action of Icotinib Hydrochloride.
Effect on Downstream Signaling Pathways
RAS/RAF/MEK/ERK (MAPK) Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, this pathway is initiated, leading to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate gene expression.
Icotinib has been shown to inhibit the phosphorylation of key components of this pathway. Specifically, treatment with Icotinib leads to a dose-dependent decrease in the phosphorylation of ERK1/2.[7] While direct quantitative data on the phosphorylation of MEK following Icotinib treatment is not extensively detailed in the reviewed literature, the significant reduction in p-ERK levels strongly implies an inhibitory effect on the upstream kinase, MEK.
Figure 2: Icotinib's effect on the RAS/RAF/MEK/ERK pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of EGFR that governs cell growth, survival, and metabolism. Activation of this pathway leads to the phosphorylation of AKT and subsequent activation of mTOR, a key regulator of protein synthesis.
Icotinib treatment effectively inhibits the PI3K/AKT/mTOR pathway by reducing the phosphorylation of AKT in a dose-dependent manner.[7] Similar to the MEK/ERK pathway, while direct quantitative data on mTOR phosphorylation in response to Icotinib is limited in the available literature, the observed inhibition of downstream mTOR targets suggests a suppressive effect on mTOR activity.
Figure 3: Icotinib's effect on the PI3K/AKT/mTOR pathway.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is also implicated in EGFR-mediated oncogenesis. The effect of Icotinib on STAT3 signaling appears to be context-dependent. In some EGFR-mutant NSCLC cell lines, such as HCC827, Icotinib suppresses STAT3 activation. However, in other cell lines like PC-9, Icotinib treatment has been observed to paradoxically increase the phosphorylation of STAT3. This suggests the activation of a potential bypass pathway, possibly involving Src and IL-6 signaling, which may contribute to acquired resistance.
Quantitative Data
Table 1: IC50 Values of Icotinib in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| PC-9 | Exon 19 Deletion | Sensitive | [8] |
| HCC827 | Exon 19 Deletion | Sensitive | [8] |
| H1650 | Exon 19 Deletion, PTEN del | - | [8] |
| H1975 | L858R & T790M | - | [8] |
| A549 | Wild-Type | Non-sensitive | [8] |
| H460 | KRAS Q61H, PIK3CA E545K | - | [8] |
| H292 | Wild-Type | - | [8] |
| Calu-3 | Wild-Type | - | [8] |
Note: Specific IC50 values for some cell lines were not explicitly provided in the referenced search results, but their sensitivity or non-sensitivity to Icotinib was indicated.
Experimental Protocols
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of EGFR and its downstream signaling proteins in response to Icotinib treatment.
Materials:
-
Cell Lines: NSCLC cell lines with varying EGFR mutation status (e.g., PC-9, HCC827, A549).
-
This compound: To be dissolved in DMSO.
-
Antibodies:
-
Primary antibodies (1:1000 dilution): anti-EGFR, anti-p-EGFR (Tyr1068), anti-Erk1/2, anti-p-Erk1/2 (Thr202/Tyr204), anti-AKT, anti-p-AKT, anti-STAT3, anti-p-STAT3.
-
Secondary antibody (1:3000 dilution): Anti-rabbit IgG.
-
Loading control: anti-GAPDH (1:3000 dilution).
-
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, blocking buffer (5% non-fat milk in TBST), ECL substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Icotinib (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the secondary antibody for 2 hours at room temperature.
-
Detection: Wash the membrane again and develop with an ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 4: A typical experimental workflow for Western Blot analysis.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of Icotinib on the proliferation and viability of cancer cells.
Materials:
-
Cell Lines: NSCLC cell lines.
-
This compound.
-
Reagents: MTS reagent, 96-well plates, complete cell culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Icotinib for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective EGFR-TKI that effectively inhibits the proliferation and survival of EGFR-dependent cancer cells. Its primary mechanism of action involves the direct inhibition of EGFR tyrosine kinase activity, leading to the suppression of key downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. The effect of Icotinib on the STAT3 pathway is more complex and appears to be cell-line specific, highlighting the potential for adaptive resistance mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic application of Icotinib and other EGFR inhibitors.
References
- 1. Icotinib, an EGFR tyrosine kinase inhibitor, as adjuvant therapy for patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma: a multicenter, open-label, single-arm, phase II study (ICAPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of icotinib on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Icotinib inhibits EGFR signaling and alleviates psoriasis-like symptoms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icotinib enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Analysis of Icotinib Hydrochloride Binding to EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of Icotinib Hydrochloride's binding to the Epidermal Growth Factor Receptor (EGFR). Icotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that competes with adenosine (B11128) triphosphate (ATP) at the kinase domain's binding site.[1][2] This inhibition blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding of this compound to EGFR.
Table 1: In Vitro Inhibitory Activity of Icotinib
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 | 5 nM | EGFR Tyrosine Kinase | [4] |
| IC50 | >50 µM | H1650 (EGFR wild-type) | [5] |
| IC50 | >50 µM | H1975 (EGFR mutant) | [5] |
| Inhibition at 0.5 µM | 91% | EGFR L858R | [2] |
| Inhibition at 0.5 µM | 99% | EGFR L858R/T790M | [2] |
| Inhibition at 0.5 µM | 96% | EGFR T790M | [2] |
| Inhibition at 0.5 µM | 61% | EGFR L861Q | [2] |
Table 2: Binding Affinity of Icotinib to EGFR
| Parameter | Value | Method | Reference |
| Binding Energy (ΔG) | -8.7 kcal/mol | Molecular Docking | [6] |
| Binding Energy (ΔG) | -7.07 kcal/mol | Molecular Docking | [7] |
| Dissociation Constant (Kd) | 3.60 x 10⁻⁵ M | Surface Plasmon Resonance (SPR) | [5] |
Table 3: Crystal Structure of Icotinib-EGFR Complex
| PDB ID | Description | Resolution | Reference |
| 9PMZ | Icotinib in complex with wild-type EGFR | 2.33 Å | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of Icotinib to EGFR.
EGFR Kinase Activity Assay
This assay quantifies the inhibitory effect of Icotinib on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant EGFR kinase, the peptide substrate, and the Icotinib dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for EGFR.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Icotinib concentration and fitting the data to a dose-response curve.
Western Blot Analysis of EGFR Signaling Pathway
This method is used to assess the effect of Icotinib on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-expressing cancer cell lines (e.g., A431, PC-9)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Icotinib or vehicle (DMSO) for a specified duration.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Molecular Docking of Icotinib to EGFR
This computational method predicts the binding mode and affinity of Icotinib within the EGFR kinase domain.
Software:
-
AutoDock Vina or similar docking software
-
PyMOL or Discovery Studio for visualization
Procedure:
-
Receptor Preparation:
-
Obtain the crystal structure of the EGFR kinase domain, preferably in complex with Icotinib (PDB ID: 9PMZ).[1][8]
-
If using an apo structure or a complex with another ligand (e.g., 1M17 for Erlotinib), remove the existing ligand and water molecules.[6]
-
Add polar hydrogens and assign partial charges to the receptor atoms.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Assign partial charges and define the rotatable bonds.
-
-
Docking:
-
Define the binding site on the EGFR kinase domain based on the location of the co-crystallized ligand or known ATP-binding pocket residues.
-
Perform the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).
-
-
Analysis:
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between Icotinib and EGFR in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human EGFR kinase domain
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the recombinant EGFR onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of Icotinib in running buffer.
-
Inject the Icotinib solutions over the immobilized EGFR surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the structural analysis of Icotinib's binding to EGFR.
Caption: EGFR signaling pathway and the inhibitory action of Icotinib.
Caption: Experimental workflow for Icotinib-EGFR binding analysis.
Caption: Logical diagram of Icotinib's binding mechanism to EGFR.
References
- 1. rcsb.org [rcsb.org]
- 2. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. 9pmz - Icotinib in complex with wild-type EGFR - Summary - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
Unlocking New Frontiers: A Technical Guide to the Novel Therapeutic Applications of Icotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Icotinib Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1] This technical guide delves into the expanding landscape of Icotinib's therapeutic potential beyond its established indication. We explore its application in other malignancies, innovative combination strategies to enhance efficacy and overcome resistance, and provide detailed experimental protocols and data to support further research and development. This document is intended to be a comprehensive resource for researchers and drug development professionals seeking to build upon the existing knowledge and explore novel avenues for this targeted therapy.
II. Mechanism of Action: Targeting the EGFR Signaling Cascade
Icotinib competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[2] In many epithelial tumors, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell proliferation, survival, and metastasis.[1] Icotinib's inhibition of EGFR autophosphorylation blocks the downstream activation of key signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby impeding tumor growth and progression.[1][3][4]
References
A Technical Guide to the Synthesis and Evaluation of Novel Icotinib Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis of novel analogs and derivatives of Icotinib (B1223) Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Icotinib is a potent, orally active agent approved for the treatment of non-small cell lung cancer (NSCLC).[1][2] The development of novel analogs is a key strategy to overcome acquired resistance, improve efficacy against different cancer types, and enhance pharmacokinetic properties. This guide details the core EGFR signaling pathway targeted by Icotinib, outlines synthetic methodologies for the parent compound and its novel derivatives, provides detailed experimental protocols, and presents key quantitative data in a comparative format.
The EGFR Signaling Pathway: The Target of Icotinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[3] Upon binding of ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to tumor growth and progression.[2][5] Icotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.[6]
Synthesis of Icotinib and Novel 1,2,3-Triazole Derivatives
The synthesis of Icotinib involves the construction of the core quinazoline (B50416) scaffold followed by coupling with 3-ethynylphenylamine.[7] A prominent strategy for developing novel analogs involves modifying the Icotinib structure via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8] This approach allows for the efficient creation of a library of derivatives by introducing a 1,2,3-triazole ring with various substituents, enabling exploration of the structure-activity relationship (SAR).[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative Icotinib analog and its subsequent biological evaluation.
This protocol is based on the CuAAC reaction methodology reported for synthesizing compounds like the potent derivative 3l (containing a trifluoromethyl group).[10]
-
Materials : Icotinib (as the alkyne-containing starting material), a selected organic azide (e.g., 1-(azidomethyl)-4-(trifluoromethyl)benzene), copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), sodium ascorbate (B8700270), and a solvent system (e.g., a mixture of t-BuOH and H₂O).
-
Reaction Setup : To a solution of Icotinib (1 equivalent) and the organic azide (1.1 equivalents) in the t-BuOH/H₂O solvent mixture, add sodium ascorbate (0.3 equivalents).
-
Catalyst Addition : Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents) to the reaction mixture.
-
Reaction Conditions : Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : Once the reaction is complete (typically within 12-24 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield the final Icotinib-1,2,3-triazole derivative.
-
Characterization : Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This protocol measures the inhibitory effect of synthesized compounds on cancer cell proliferation.[10]
-
Cell Culture : Culture human cancer cells (e.g., KYSE450 esophageal squamous carcinoma cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Staining : Resuspend cells and add a CFSE (Carboxyfluorescein succinimidyl ester) staining solution at a 1:500 ratio. Incubate in the dark for 15 minutes at 37°C.
-
Washing : Quench the staining reaction and wash the cells three times with cold culture medium containing 10% FBS.
-
Treatment : Plate the stained cells in 12-well plates (2 x 10⁴ cells/well). After 24 hours, treat the cells with various concentrations of the Icotinib derivative (e.g., 3 µM) or a vehicle control (0.1% DMSO) for 48 hours.
-
Analysis : Harvest the cells by trypsinization. Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in the rate of fluorescence dilution indicates an inhibition of cell division.
Quantitative Data and Biological Activity
The introduction of 1,2,3-triazole moieties to the Icotinib scaffold has yielded derivatives with potent anti-proliferative activity, in some cases exceeding that of the parent compound, particularly against EGFR wild-type or resistant cell lines.[9][10]
Table 1: Anti-proliferative Activity (IC₅₀, µM) of Icotinib and Derivative 3l against NSCLC Cell Lines
| Compound | H1650 (EGFR wild-type) | H1975 (EGFR T790M mutant) |
| Icotinib | >50 µM | >50 µM |
| Derivative 3l | <10 µM | <10 µM |
Data compiled from published studies indicating significantly improved potency of derivative 3l against cell lines with poor sensitivity to Icotinib.[9]
Table 2: EGFR Kinase Inhibitory Activity and Binding Affinity
| Compound | EGFR Kinase IC₅₀ | Binding Affinity to EGFR (Kᴅ) |
| Icotinib | 0.00138 µM | Not explicitly reported in these studies |
| Derivative 3l | 0.42 µM | 8.23 x 10⁻⁶ M |
Data sourced from studies on Icotinib-triazole derivatives. Note: While the in-vitro kinase inhibition of 3l appears less potent than Icotinib, its cellular anti-proliferative effect is significantly stronger in resistant lines, suggesting a complex mechanism of action.
Structure-Activity Relationship and Mechanism of Action
Studies on Icotinib-triazole derivatives have provided key insights into their mechanism of action.
-
Enhanced Binding and Activity : Molecular docking and surface plasmon resonance (SPR) experiments have shown that derivatives like 3l can bind effectively to the ATP binding site of EGFR.[10] The introduction of the triazole ring and substituents like trifluoromethyl appears to confer stronger anti-proliferative effects against both NSCLC and esophageal squamous carcinoma (ESCC) cells, including drug-resistant variants.[9]
-
Cellular Effects : The potent derivatives induce cancer cell death by triggering apoptosis and causing cell cycle arrest.[8]
-
Pathway Modulation : These compounds exert their effect by inhibiting the EGFR-mediated MAPK pathway, leading to the inactivation of downstream signaling.[9]
Conclusion
The synthesis of novel Icotinib analogs, particularly through the strategic incorporation of 1,2,3-triazole moieties via click chemistry, represents a highly promising avenue for cancer drug development. These derivatives have demonstrated the potential to overcome the limitations of first-generation EGFR inhibitors by exhibiting potent activity against drug-resistant cancer cell lines. The methodologies and data presented in this guide underscore the importance of rational drug design and efficient synthetic strategies in generating new lead compounds. Further optimization of these analogs could lead to the development of next-generation therapeutics with an improved efficacy and a broader spectrum of activity against various malignancies.
References
- 1. A new receptor tyrosine kinase inhibitor, icotinib, for patients with lung adenocarcinoma cancer without indication for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9085588B2 - Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof - Google Patents [patents.google.com]
- 8. Design, synthesis and antitumor activity of icotinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Resistant Strategies: Icotinib Derivatives as Promising Non-Small Cell Lung Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Icotinib Hydrochloride in vitro Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icotinib Hydrochloride, marketed under the trade name Conmana, is a highly selective and potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions by reversibly binding to the ATP binding site of the EGFR protein, thereby inhibiting the completion of the signal transduction cascade that is crucial for cell proliferation and survival.[1][4] This targeted mechanism of action makes Icotinib a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1][2] In vitro cell viability assays are fundamental for evaluating the efficacy of this compound, determining its cytotoxic effects, and elucidating its mechanism of action.
This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, focusing on the widely used MTT and CellTiter-Glo assays.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by selectively targeting the tyrosine kinase activity of EGFR.[2] In many cancer cells, particularly NSCLC, EGFR is often overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth, proliferation, and survival.[1][2] Icotinib inhibits the phosphorylation of EGFR, which in turn blocks the activation of key downstream signaling molecules such as AKT and ERK.[5] This disruption of the EGFR signaling cascade ultimately leads to cell cycle arrest and apoptosis.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small cell lung cancer (NSCLC) cell lines. These values are indicative of the drug's potency in inhibiting cell proliferation.
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| H1650 | Wild-type | >50 | [6][7] |
| H1975 | L858R & T790M | >50 | [6][7] |
| HCC827 | delE746_A750 | Sensitive (IC50 not specified) | [8] |
| PC-9 | delE746_A750 | Sensitive (IC50 not specified) | [8] |
| A549 | Wild-type | Concentration-dependent inhibition observed | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)[9]
-
RPMI 1640 medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[9]
-
Dimethyl sulfoxide (B87167) (DMSO)[12]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture A549 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[9]
-
Harvest cells at logarithmic growth phase and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.[9]
-
Incubate the plate overnight to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.[3]
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µmol/L).[9] A vehicle control group should be prepared with the same concentration of DMSO as the highest drug concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for various time points (e.g., 24, 48, and 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.[10][12]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10][12]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
Plot a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Caption: MTT Assay Workflow for this compound.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15] The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[15]
Materials:
-
This compound
-
Target cancer cell line
-
Appropriate cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates[16]
-
Luminometer
Protocol:
-
Cell Seeding:
-
Prepare opaque-walled multiwell plates with cells in culture medium at the desired density.[16]
-
Incubate the plates to allow for cell attachment and growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the experimental wells and incubate for the desired exposure period.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[17]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
-
Measurement and Analysis:
-
Record the luminescence using a luminometer.[16]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Caption: CellTiter-Glo® Assay Workflow.
References
- 1. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances chemo- and radiosensitivity by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 7. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Icotinib inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. wjpls.org [wjpls.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Determining the IC50 of Icotinib Hydrochloride in A549 and H460 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icotinib (B1223) Hydrochloride, marketed as Conmana, is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival.[1][4][5] This targeted mechanism has made it a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly for patients with specific EGFR mutations.[1][5]
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the potency of a drug in inhibiting a specific biological or biochemical function. Establishing the IC50 value is a foundational step in preclinical drug development. This document provides detailed protocols for determining the IC50 of Icotinib Hydrochloride in two widely used human NSCLC cell lines: A549 (adenocarcinomic human alveolar basal epithelial cells) and H460 (large cell lung cancer cells). Both cell lines are characterized as EGFR wild-type.[6][7]
Mechanism of Action of Icotinib
Icotinib exerts its anti-tumor effects by inhibiting EGFR phosphorylation, a critical step for the activation of downstream signaling cascades.[4] The EGFR pathway, when activated by ligands such as EGF, triggers two primary signaling axes: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways are central regulators of cell proliferation, survival, and differentiation.[8][9] By blocking the initial phosphorylation event, Icotinib effectively curtails these oncogenic signals.[4]
Caption: Icotinib inhibits EGFR phosphorylation, blocking downstream PI3K/Akt and MAPK pathways.
Reported IC50 Values of Icotinib
The IC50 values for Icotinib can vary between studies depending on the specific experimental conditions, such as incubation time and assay method. The following table summarizes previously reported values for A549 and H460 cell lines.
| Cell Line | IC50 (µM) | Source |
| A549 | 12.16 | [10][11] |
| 21.8 ± 0.60 | [12] | |
| 8.8 | [13] | |
| H460 | 16.08 | [10][11] |
| 23.60 ± 0.30 | [12] |
Experimental Protocols
This section details the necessary protocols for determining the IC50 of this compound using the MTT colorimetric assay, a standard method for assessing cell viability.
Materials and Reagents
-
Cell Lines: A549 (ATCC® CCL-185™) and H460 (ATCC® HTB-177™).
-
Base Media: DMEM/F12 for A549 cells, RPMI-1640 for H460 cells.[14][15]
-
Supplements: Fetal Bovine Serum (FBS), L-Glutamine, Penicillin-Streptomycin.
-
Reagents: this compound, Dimethyl Sulfoxide (DMSO), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Equipment: 96-well flat-bottom plates, T-75 cell culture flasks, CO2 incubator (37°C, 5% CO2), inverted microscope, multichannel pipette, microplate reader.
Cell Line Maintenance
-
A549 Culture: Culture A549 cells in DMEM/F12 medium supplemented with 10% FBS and 4 mM L-glutamine.[14][15]
-
H460 Culture: Culture H460 cells in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[14][15]
-
Subculture: Maintain cells in T-75 flasks at 37°C in a 5% CO2 incubator. When cells reach 80-90% confluency, subculture them. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[16][17]
MTT Assay for IC50 Determination
The following workflow outlines the key steps for performing the MTT assay.
Caption: Experimental workflow for determining IC50 using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the cell suspension to a concentration of 0.5-1.0 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[18]
-
Drug Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). From this stock, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.[18][19]
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells. Add 100 µL of the prepared Icotinib dilutions to the respective wells. Each concentration should be tested in triplicate.[18]
-
Incubation: Incubate the plate for the desired exposure time, typically 72 hours, at 37°C in a 5% CO2 incubator.[20][21]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[18][19]
-
Formazan Solubilization: Carefully aspirate the culture medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Data Analysis
The raw absorbance data is processed to determine the percentage of cell viability, which is then used to calculate the IC50 value.
Caption: Logical flow for calculating the IC50 value from raw absorbance data.
-
Calculate Percent Viability:
-
First, average the absorbance readings for the blank (medium only), control (untreated cells), and treated wells.
-
Subtract the average blank absorbance from all other average readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the Icotinib concentration.[22]
-
Use a software program (e.g., GraphPad Prism) to fit the data to a non-linear regression sigmoidal dose-response curve.[22][23]
-
The IC50 is the concentration of Icotinib that corresponds to 50% cell viability on the fitted curve.[22]
-
Conclusion
This document provides a comprehensive guide for determining the IC50 of this compound in A549 and H460 NSCLC cell lines. The detailed protocols for cell culture and the MTT assay, combined with a clear data analysis workflow, offer researchers a standardized method for assessing the in vitro potency of this EGFR inhibitor. Accurate and reproducible IC50 determination is essential for the continued study of targeted cancer therapies and the development of novel anti-cancer agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. genesandcancer.com [genesandcancer.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Sequence-dependent synergistic cytotoxicity of icotinib and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. A549 Cell Subculture Protocol [a549.com]
- 17. nanopartikel.info [nanopartikel.info]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. clyte.tech [clyte.tech]
- 23. youtube.com [youtube.com]
Icotinib Hydrochloride solubility and preparation in DMSO for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Icotinib Hydrochloride in DMSO for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
I. Product Information
-
Name: this compound
-
Synonyms: BPI-2009H
-
Mechanism of Action: Icotinib is a potent and selective first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It competitively and reversibly binds to the ATP binding site of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][3][4] This targeted action makes it particularly effective in cancers with activating EGFR mutations.[1][3]
II. Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[5] It is critical to use anhydrous, high-purity DMSO to achieve maximum solubility, as moisture can reduce the solubility of the compound.[6]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~1 - 78 | ~2.34 - 199.27 | Solubility can vary between batches. It is recommended to use fresh, anhydrous DMSO.[6][7] Sonication may be required to fully dissolve the compound.[8][9] |
| Water | Insoluble | - | This compound is practically insoluble in water.[6][8] |
| DMSO:PBS (1:4, pH 7.2) | ~0.25 | ~0.58 | For aqueous working solutions, a pre-dissolved DMSO stock is necessary.[5] |
Molecular Weight of this compound: 427.88 g/mol [8]
III. Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out 4.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.[8][9]
-
Sterilization: The resulting 10 mM stock solution is considered sterile due to the nature of DMSO. Further sterile filtration is generally not required and may lead to loss of compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Example Dilution for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of complete cell culture medium.
-
-
Mixing and Application: Gently mix the working solution by pipetting up and down before adding it to your cell cultures.
-
Vehicle Control: It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
IV. Stability and Storage
-
Powder: Store the solid this compound at 4°C, desiccated and protected from light.[8][10]
-
DMSO Stock Solutions:
-
Aqueous Working Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[5]
V. Visualizations
Caption: Experimental Workflow for this compound Preparation.
Caption: this compound's Mechanism of Action on the EGFR Pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Icotinib - Wikipedia [en.wikipedia.org]
- 3. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following Icotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2][3] Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][4]
Icotinib (B1223) is a potent and specific oral EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC.[4][5] It selectively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][] This ultimately leads to the inhibition of tumor cell proliferation and survival.[4]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample.[7] In the context of Icotinib treatment, it is a crucial method for assessing the drug's efficacy by monitoring the phosphorylation status of EGFR.[7] A decrease in the phosphorylated form of EGFR (p-EGFR) relative to the total EGFR level indicates successful target engagement and inhibition by Icotinib.[2] This application note provides a detailed protocol for performing Western blot analysis to assess the inhibition of EGFR phosphorylation in cancer cell lines following Icotinib treatment.
Signaling Pathway and Mechanism of Action
Icotinib exerts its therapeutic effect by inhibiting the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades that promote tumor growth. The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Icotinib.
Experimental Protocols
This section details the methodology for treating cancer cell lines with Icotinib and subsequently analyzing the phosphorylation status of EGFR by Western blot.
Materials and Reagents
-
Cell Lines: NSCLC cell lines with known EGFR mutation status (e.g., A549, HCC827, H1975).[8][9]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Icotinib: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL in sterile water and store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[7]
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.[2]
-
Serum Starvation: Before treatment, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours. This reduces basal EGFR phosphorylation.
-
Icotinib Treatment: Prepare serial dilutions of Icotinib in a serum-free or low-serum medium. Treat the cells for a desired duration, typically ranging from 2 to 24 hours.[1] Include a vehicle control (DMSO) treatment.
-
EGF Stimulation: For cell lines with low basal EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation before harvesting.[1][12]
Protein Extraction and Quantification
-
Lysis: After treatment, place the plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein extract to new pre-chilled tubes.[7]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.[7]
Western Blotting
-
Sample Preparation: To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
Stripping and Re-probing: To detect total EGFR and a loading control on the same membrane, the blot can be stripped after imaging for p-EGFR. Re-probe with the primary antibody for total EGFR, followed by the secondary antibody and detection. Repeat the process for the loading control (e.g., β-actin).[1]
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow for analyzing p-EGFR after Icotinib treatment.
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and structured format to allow for easy comparison of the effects of Icotinib treatment. Densitometry analysis of the protein bands should be performed using image analysis software.[7] The p-EGFR signal should be normalized to the total EGFR signal to account for any variations in EGFR expression.[2] Further normalization to a loading control (e.g., β-actin) can be performed to ensure equal protein loading.[2]
Table 1: Recommended Antibody Dilutions and Protein Loading
| Reagent/Parameter | Recommended Range/Concentration | Notes |
| Protein Loading per Lane | 20-30 µg | Optimize based on protein expression levels in your cell line. |
| Primary Antibody: p-EGFR (e.g., Tyr1068) | 1:1000 | Dilution may need to be optimized. |
| Primary Antibody: Total EGFR | 1:1000 | Dilution may need to be optimized. |
| Primary Antibody: Loading Control (e.g., β-actin) | 1:1000 - 1:5000 | Dilution may need to be optimized. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | Dilution may need to be optimized. |
Table 2: Example of Densitometry Data Presentation
| Icotinib Concentration (µM) | Normalized p-EGFR/Total EGFR Ratio | % Inhibition of p-EGFR |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.1 | Data Not Available | Data Not Available |
| 0.5 | Data Not Available | Data Not Available |
| 1.0 | Data Not Available | Data Not Available |
| 5.0 | Data Not Available | Data Not Available |
| 10.0 | Data Not Available | Data Not Available |
Note: The table should be populated with your experimental data. In vitro studies have shown that Icotinib inhibits EGFR activity in a dose-dependent manner.[4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-EGFR signal | - Inefficient EGF stimulation- Inactive phosphatase inhibitors- Low primary antibody concentration | - Confirm EGF activity and optimize stimulation time.- Use fresh phosphatase inhibitors in the lysis buffer.- Optimize the primary antibody concentration. |
| High background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Decrease primary and/or secondary antibody concentration.- Increase the number and duration of washes. |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody.- Ensure proper sample handling and use of protease inhibitors. |
This comprehensive protocol provides a robust framework for the analysis of p-EGFR levels following Icotinib treatment. Adherence to these guidelines, along with careful optimization of experimental conditions, will facilitate the acquisition of reliable and reproducible data, which is essential for advancing research and development in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Efficacy and safety of icotinib as first-line therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Icotinib Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib (B1223) Hydrochloride is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It functions by reversibly binding to the ATP binding site of the EGFR protein, thereby inhibiting EGFR-mediated signal transduction pathways.[1] This action blocks downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, making it an effective agent against cancers with EGFR overexpression or activating mutations. This document provides detailed protocols for the administration of Icotinib Hydrochloride in mouse xenograft models, summarizes its efficacy, and visualizes its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various mouse xenograft models, both as a monotherapy and in combination with other agents.
Table 1: Efficacy of this compound Monotherapy in Mouse Xenograft Models
| Cell Line | Mouse Model | This compound Dose and Administration | Treatment Duration | Outcome |
| A549 (NSCLC, wild-type EGFR) | Nude Mice | 60 mg/kg, oral | 3 weeks | Significant antitumor effect (Tumor Growth Inhibition Rate (TGIR) > 40%)[2] |
| A549 (NSCLC, wild-type EGFR) | Nude Mice | 1200 mg/kg, oral | 3 weeks | Significant antitumor effect (TGIR > 40%)[2] |
| HCC827 (NSCLC, EGFR mutant) | Nude Mice | 60 mg/kg/day, gavage | 16 days | Significant decrease in tumor growth compared to control[3] |
| HCC827/IR (Icotinib-Resistant NSCLC) | Nude Mice | 4 mg/kg, Intraperitoneal (IP) | 10 days | Inhibition of tumor growth[4] |
Table 2: Efficacy of this compound in Combination Therapy
| Cell Line | Mouse Model | Treatment | Treatment Duration | Outcome |
| A549 (NSCLC, wild-type EGFR) | Nude Mice | Icotinib (1200 mg/kg, oral) + Docetaxel (B913) (5 mg/kg, IV) | 3 weeks | Additive effect on suppressing tumor xenograft size and volume[2] |
| HCC827 (NSCLC, EGFR mutant) | Nude Mice | Icotinib (60 mg/kg/day, gavage) + Bevacizumab (5 mg/kg, twice a week, IP) | 16 days | Significantly smaller tumor volumes compared to single-drug treatment groups[3] |
| HCC827 (NSCLC, EGFR mutant) | Nude Mice | Icotinib (60 mg/kg/day, gavage) + Recombinant Human Endostatin (10 mg/kg/day, i.h.) | 16 days | Significantly smaller tumor volumes compared to single-drug treatment groups[3] |
| HCC827/IR (Icotinib-Resistant NSCLC) | Nude Mice | Icotinib (4 mg/kg, IP) + AT101 (35 mg/kg, oral) | 10 days | Dramatic inhibition of TKI-resistant tumor growth compared to single-drug treatment[4] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: A549 (human non-small cell lung cancer, EGFR wild-type), HCC827 (human non-small cell lung cancer, EGFR exon 19 deletion), or KYSE450 (human esophageal squamous cell carcinoma).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability (should be >90%) using trypan blue exclusion.
-
Cell Suspension: Resuspend the cells in a sterile solution, such as RPMI-1640 or a mixture of PBS and Matrigel (1:1 ratio), to the desired concentration for injection (e.g., 5 x 10^6 cells/200 µL).
Mouse Xenograft Model Establishment
-
Animal Model: Use athymic nude mice (e.g., BALB/c-nu) or other immunocompromised strains, 5-6 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the prepared cell suspension (e.g., 5 x 10^6 cells in 200 µL) subcutaneously into the right flank or axillary region of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-4 days.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 70-150 mm³).
-
Preparation and Administration of this compound
-
Preparation of Icotinib Solution:
-
For oral administration (gavage): Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or PBS.
-
For intraperitoneal (IP) injection: Dissolve this compound in a suitable solvent, such as a mixture of DMSO and PBS. Ensure the final DMSO concentration is non-toxic to the animals.
-
-
Administration:
-
Oral Gavage: Administer the Icotinib suspension using a gavage needle. The volume is typically 0.1-0.2 mL per mouse.
-
Intraperitoneal Injection: Inject the Icotinib solution into the peritoneal cavity using a sterile syringe and needle.
-
-
Dosage and Schedule: The dosage and schedule will vary depending on the experimental design. Based on published studies, dosages can range from 4 mg/kg to 1200 mg/kg, administered daily or on other schedules.[2][4]
Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volumes and body weights of the mice regularly throughout the treatment period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting, or immunohistochemistry).
Mandatory Visualizations
EGFR Signaling Pathway and Icotinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Icotinib.
Experimental Workflow for a Mouse Xenograft Study
Caption: General workflow for a mouse xenograft study with Icotinib.
References
- 1. Icotinib Is an Active Treatment of Non-Small-Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of icotinib combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Icotinib Hydrochloride for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib Hydrochloride is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] In preclinical research, murine models are essential for evaluating the efficacy and pharmacokinetics of novel anti-cancer agents like Icotinib. Oral gavage is a common and precise method for administering specific doses of therapeutic compounds to these models.[3] This document provides detailed application notes and protocols for the formulation and oral administration of this compound in mice.
Icotinib selectively targets the ATP binding site of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This action blocks critical cellular processes involved in tumor growth, proliferation, and survival, such as the RAS-RAF-MAPK and PI3K/AKT pathways.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and administration of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle System | Solubility | Reference |
| DMSO | ~21 mg/mL | [5] |
| Ethanol | ~4 mg/mL | [5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | N/A |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | N/A |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL | N/A |
| Water | Insoluble | [5] |
Table 2: Recommended Dosing Parameters for this compound in Mice
| Parameter | Recommendation | Reference |
| Dosage Range | 30 - 120 mg/kg/day | N/A |
| Administration Route | Oral Gavage | [3] |
| Maximum Gavage Volume | 10 mL/kg | [3] |
| Gavage Needle Size (Adult Mice) | 18-20 gauge, ball-tipped | [3] |
Experimental Protocols
Preparation of this compound Suspension (0.5% Methylcellulose (B11928114) and 0.05% Tween 80)
This protocol is adapted from a standard method for preparing oral suspensions of poorly water-soluble compounds for murine studies.[6]
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare the Vehicle Solution (0.5% Methylcellulose with 0.05% Tween 80): a. Heat approximately half of the required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring continuously to prevent clumping. c. Once the methylcellulose is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to the methylcellulose solution to a final concentration of 0.05%. e. Mix thoroughly until the Tween 80 is fully dissolved.
-
Prepare the this compound Suspension: a. Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL suspension, weigh out 100 mg of this compound for a final volume of 10 mL. b. Accurately weigh the this compound powder and place it in a sterile conical tube. c. Add a small volume of the vehicle solution to the powder and vortex to create a paste. d. Gradually add the remaining vehicle solution while continuously vortexing or stirring to ensure a homogenous suspension. e. Keep the suspension under continuous agitation (e.g., using a magnetic stirrer) during dosing to prevent the compound from settling.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Dose Calculation: a. Weigh each mouse immediately before dosing. b. Calculate the required administration volume based on the mouse's body weight and the desired dose.
-
Example: For a 25 g mouse and a dose of 60 mg/kg, with a suspension concentration of 10 mg/mL:
-
Dose (mg) = 0.025 kg * 60 mg/kg = 1.5 mg
-
Volume (mL) = 1.5 mg / 10 mg/mL = 0.15 mL
-
-
-
Administration: a. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. b. Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). c. Draw the calculated volume of the this compound suspension into the syringe, ensuring there are no air bubbles. d. Carefully insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the upper palate into the esophagus. Do not force the needle.[3] e. Once the needle is in the correct position, slowly depress the syringe plunger to deliver the suspension. f. Gently remove the needle along the same path of insertion. g. Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-administration.[7]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the mechanism of action of Icotinib.
Experimental Workflow
Caption: Workflow for this compound oral gavage in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ClinPGx [clinpgx.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Apoptosis in Cancer Cells Treated with Icotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icotinib (B1223) Hydrochloride is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Its mechanism of action involves the inhibition of EGFR phosphorylation, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis.[1][3] This document provides a detailed protocol for assessing apoptosis in cancer cells treated with Icotinib Hydrochloride using the Annexin V-FITC and Propidium Iodide (PI) flow cytometry assay. Additionally, it outlines the underlying EGFR signaling pathway and presents a clear experimental workflow.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, differentiation, and survival.[4][5] Aberrant activation of EGFR due to mutations or overexpression is a common driver of tumorigenesis.[4] this compound selectively binds to the ATP binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1][3] By blocking these signals, Icotinib can induce cell cycle arrest and trigger programmed cell death, or apoptosis.[1]
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including phosphatidylserine (B164497) (PS) externalization, caspase activation, and DNA fragmentation.[6] The Annexin V-FITC/PI assay is a widely used method to detect and quantify apoptosis.[6] Annexin V is a calcium-dependent protein with a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is unable to cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6] Simultaneous staining with FITC-conjugated Annexin V and PI allows for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
This compound: Mechanism of Action in Apoptosis Induction
This compound exerts its pro-apoptotic effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues.[5][7] This creates docking sites for adaptor proteins that activate downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell survival and inhibit apoptosis.[1][7] Icotinib blocks the initial phosphorylation step, thereby suppressing these anti-apoptotic signals.[1] This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[1] Studies have shown that icotinib treatment leads to increased expression of activated caspase-3 and -8, and cleavage of PARP, a key substrate of activated caspase-3.[1]
EGFR Signaling Pathway and Icotinib Inhibition
Caption: EGFR signaling pathway and the inhibitory effect of this compound.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials
-
This compound (ensure high purity)
-
Cancer cell line of interest (e.g., HCC827, a human lung adenocarcinoma cell line with an EGFR mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once the cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).[8]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the Icotinib dilutions.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the previously collected culture medium.
-
-
For suspension cells:
-
Transfer the cell suspension directly into centrifuge tubes.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Experimental Workflow Diagram
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | |||
| Icotinib HCl | 0.1 | |||
| Icotinib HCl | 1 | |||
| Icotinib HCl | 10 |
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly and that the incubation with Annexin V-FITC and PI is not excessively long.
-
Low signal: Check the viability of the cells before the experiment and ensure the proper functioning of the flow cytometer's lasers and detectors.
-
Inconsistent results: Maintain consistent cell seeding densities, treatment times, and staining procedures across all experiments.
Conclusion
This application note provides a comprehensive protocol for the induction and quantification of apoptosis in cancer cells treated with this compound. By following this detailed methodology and understanding the underlying signaling pathways, researchers can effectively evaluate the pro-apoptotic efficacy of Icotinib and other EGFR inhibitors in a preclinical setting. The provided diagrams and data presentation format are designed to facilitate clear communication and interpretation of experimental results.
References
- 1. Ubiquitin Ligase Cbl-b Is Involved in Icotinib (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Cell Migration and Invasion Assays with Icotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of Icotinib Hydrochloride on cancer cell migration and invasion. Icotinib is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] Beyond its antiproliferative effects, Icotinib has been shown to impede the migratory and invasive capabilities of cancer cells, suggesting its potential to inhibit metastasis.[5][6][7]
The following protocols for the wound healing (scratch) assay and the transwell (Boyden chamber) assay are standard methods to evaluate cell motility and invasion in vitro.
Mechanism of Action: Inhibition of Cell Migration and Invasion
This compound primarily functions by selectively binding to the ATP binding site of EGFR, which in turn inhibits the receptor's tyrosine kinase activity.[1][2] This action blocks downstream signaling pathways responsible for cell proliferation and survival.[1][2] The inhibitory effect of Icotinib on cell migration and invasion is attributed to several mechanisms:
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): Icotinib can suppress EMT, a key process in cancer metastasis.[5][6] This is characterized by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, and fibronectin.[5][6]
-
Downregulation of Matrix Metalloproteinases (MMPs): Icotinib has been observed to decrease the expression of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a critical step in cell invasion.[7] This effect may be mediated through the inactivation of the NF-κB signaling pathway.[7][8]
-
Modulation of Focal Adhesion Signaling: In the context of acquired resistance, pathways such as the integrin α5/FAK/STAT3/AKT signaling cascade have been implicated in promoting migration and invasion.[9][10] While this is a resistance mechanism, it highlights the importance of focal adhesion signaling in cell motility, a process that can be targeted by EGFR inhibitors like Icotinib in sensitive cells.
Data Presentation: Quantitative Analysis of Icotinib's Effects
The following tables summarize the dose-dependent inhibitory effects of this compound on the migration and invasion of A549 NSCLC cells and Tca8113 tongue squamous carcinoma cells.
Table 1: Effect of Icotinib on A549 Cell Migration and Invasion (Transwell Assay)
| Icotinib Concentration (µmol/L) | Migrated Cells (Normalized) | Invaded Cells (Normalized) |
| 0 (Control) | 100% | 100% |
| 0.01 | Significantly Reduced | Significantly Reduced |
| 0.1 | Significantly Reduced | Significantly Reduced |
| 1 | Significantly Reduced | Significantly Reduced |
| 10 | Significantly Reduced | Significantly Reduced |
Data is presented as a percentage of the control group. The original study demonstrated a statistically significant (p < 0.05 or p < 0.01) reduction in migrated and invaded cells at all tested concentrations compared to the control.[5][11]
Table 2: Effect of Icotinib on Tca8113 Cell Invasion (Transwell Assay)
| Icotinib Concentration (µM) | Relative Invasion (%) |
| 0 (Control) | 100 |
| 0.5 | Reduced |
| 1 | Further Reduced |
| 2 | Markedly Reduced |
This table illustrates a concentration-dependent reduction in the invasion of Tca8113 cells.[7]
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized wound-making tool
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach 90-100% confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.[12]
-
Washing: Carefully wash the wells twice with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest Icotinib concentration used.
-
Image Acquisition: Immediately capture images of the wounds at designated locations (time 0). It is advisable to mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitoring Wound Closure: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[13]
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between different treatment groups.
Transwell Migration and Invasion Assays
These assays quantify the ability of individual cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (dissolved in DMSO)
-
PBS
-
24-well Transwell inserts (typically 8 µm pore size)
-
Matrigel or a similar basement membrane matrix (for invasion assay only)
-
Cotton swabs
-
Methanol (B129727) or another suitable fixative
-
Crystal violet staining solution
-
Inverted microscope with a camera
Protocol:
A. Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place 24-well Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (containing a chemoattractant like 10% FBS).
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed approximately 1x10^5 to 5x10^5 cells in 200 µL of the cell suspension into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory capacity of the cells (typically 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-20 minutes. Subsequently, stain the cells with 0.1% crystal violet for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Capture images of the stained cells on the underside of the membrane using an inverted microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be averaged and normalized to the control group.
B. Transwell Invasion Assay The protocol for the invasion assay is similar to the migration assay with one key difference:
-
Coating the Inserts: Before cell seeding, the Transwell inserts must be coated with a layer of Matrigel.[14]
-
Thaw the Matrigel on ice and dilute it with cold, serum-free medium.
-
Add a thin layer of the diluted Matrigel solution (e.g., 50 µL) to the upper chamber of each insert.
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[14]
-
Proceed with the migration assay protocol from the cell seeding step (Step 3).
-
Visualizations
Caption: Icotinib inhibits EGFR signaling pathways.
Caption: Workflow of the wound healing (scratch) assay.
Caption: Workflow of the transwell migration/invasion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. EGFR Tyrosine Kinase Inhibitor: Significance and symbolism [wisdomlib.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Icotinib inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icotinib inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
- 7. Icotinib inhibits the invasion of Tca8113 cells via downregulation of nuclear factor κB-mediated matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icotinib inhibits the invasion of Tca8113 cells via downregulation of nuclear factor κB-mediated matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin α5 promotes migration and invasion through the FAK/STAT3/AKT signaling pathway in icotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. snapcyte.com [snapcyte.com]
Application Notes & Protocols: Synergistic Drug Combination Screening with Icotinib Hydrochloride in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Icotinib (B1223) Hydrochloride is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions by competitively blocking the ATP binding site of the EGFR, thereby inhibiting the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][4][5] In many cancer types, particularly non-small-cell lung cancer (NSCLC), EGFR is often overexpressed or mutated, leading to uncontrolled cell growth.[4] While Icotinib has shown efficacy as a monotherapy, combining it with other therapeutic agents can offer synergistic effects, leading to enhanced anti-cancer activity and potentially overcoming drug resistance. These application notes provide a comprehensive guide to performing synergistic drug combination screening with Icotinib Hydrochloride in an in vitro setting.
Core Concepts:
-
Synergism: A phenomenon where the combined effect of two or more drugs is greater than the sum of their individual effects.[6]
-
Antagonism: The combined effect of two or more drugs is less than the sum of their individual effects.[6]
-
Additive Effect: The combined effect of two or more drugs is equal to the sum of their individual effects.[6]
Key Signaling Pathway: EGFR Signaling
This compound primarily targets the EGFR signaling pathway. Understanding this pathway is crucial for identifying rational drug combinations. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[7][8]
-
PI3K-AKT-mTOR Pathway: A major regulator of cell growth, survival, and metabolism.[7][8][9]
-
PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.[7][9]
-
JAK/STAT Pathway: Also implicated in the transcription of genes associated with cell survival.[8]
Caption: EGFR Signaling Pathway and Icotinib Inhibition.
Experimental Workflow for Synergistic Drug Combination Screening
The following diagram outlines a typical workflow for identifying and validating synergistic drug combinations with this compound.
Caption: In Vitro Synergistic Drug Combination Screening Workflow.
Detailed Experimental Protocols
1. Cell Line Selection and Culture
-
Rationale: Select cancer cell lines with known EGFR expression or mutation status. Examples include NSCLC cell lines like HCC827, H1975, H1299, and A549.[10]
-
Protocol:
-
Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely passage cells to maintain exponential growth.
-
Perform mycoplasma testing regularly to ensure cell line integrity.
-
2. Single-Agent Dose-Response Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug(s) individually.
-
Protocol (using a colorimetric viability assay like MTT):
-
Seed cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner drug(s) in culture medium.
-
Remove the old medium from the wells and add the drug dilutions. Include vehicle-only controls.
-
Incubate the plates for a predetermined time (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
-
3. Combination Matrix Design and Cell Treatment
-
Objective: To assess the effect of combining this compound with a partner drug at various concentrations.
-
Protocol:
-
Based on the single-agent IC50 values, design a dose-response matrix. A common approach is to use a range of concentrations around the IC50 for each drug (e.g., 1/4x, 1/2x, 1x, 2x, 4x IC50).
-
Seed cells in 96-well plates as described previously.
-
Prepare the drug combinations according to the matrix design.
-
Treat the cells with the drug combinations, single agents, and vehicle controls.
-
Incubate the plates for the same duration as the single-agent assays.
-
4. Cell Viability/Cytotoxicity Assays
-
Objective: To quantify the effect of the drug combinations on cell viability or cytotoxicity.
-
Methods: A variety of assays can be used, each with its own advantages.[11][12][13][14]
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): Measure the metabolic activity of viable cells.[14][15] These are cost-effective and suitable for high-throughput screening.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is an indicator of metabolically active cells. These assays are highly sensitive.[12]
-
Cytotoxicity Assays (e.g., LDH release): Measure the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[13]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Detect markers of apoptosis, providing insights into the mechanism of cell death.[12]
-
5. Data Analysis and Synergy Scoring
-
Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Chou-Talalay Method: A widely used method for analyzing drug combination effects.[6][16][17] It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software: CompuSyn is a commonly used software for calculating CI values and generating isobolograms.[16]
Data Presentation
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (µM) |
| HCC827 | This compound | [Example Value] |
| HCC827 | Drug X | [Example Value] |
| H1975 | This compound | [Example Value] |
| H1975 | Drug X | [Example Value] |
Table 2: Combination Index (CI) Values for Icotinib + Drug X in HCC827 Cells
| Icotinib (µM) | Drug X (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| [Conc 1] | [Conc A] | [Value] | [Value] | [Synergism/Additive/Antagonism] |
| [Conc 2] | [Conc B] | [Value] | [Value] | [Synergism/Additive/Antagonism] |
| [Conc 3] | [Conc C] | [Value] | [Value] | [Synergism/Additive/Antagonism] |
Table 3: Summary of Synergistic Combinations
| Combination | Cell Line(s) | Observed Synergy | Potential Mechanism |
| Icotinib + Pemetrexed (B1662193) | PC-9, H1975, HCC827, H1299, H460, A549 | Sequence-dependent synergy (Pemetrexed followed by Icotinib)[18] | Pemetrexed induces S-phase arrest, sensitizing cells to G1 arrest by Icotinib.[18] |
| Icotinib + Anti-angiogenic Drugs (e.g., Bevacizumab) | HCC827 (in vivo) | Enhanced tumor growth inhibition[19] | Dual targeting of tumor cell proliferation and tumor angiogenesis.[19] |
Hit Validation and Mechanistic Studies
Once synergistic combinations are identified, further studies are necessary to validate the findings and elucidate the underlying mechanisms.
-
Apoptosis Assays: To confirm that the synergistic effect is due to increased induction of apoptosis.
-
Cell Cycle Analysis: To determine if the combination affects cell cycle progression.[20]
-
Western Blotting: To investigate the effects of the combination on key signaling proteins in the EGFR pathway and other relevant pathways. This can reveal if the combination leads to a more profound inhibition of downstream signaling.
-
In vivo Xenograft Models: To confirm the synergistic anti-tumor activity in a more physiologically relevant setting.[19][21]
This document provides a framework for conducting in vitro synergistic drug combination screening with this compound. By systematically evaluating combinations and employing robust analytical methods, researchers can identify novel therapeutic strategies with enhanced efficacy for the treatment of cancer. The validation of synergistic hits through mechanistic studies is a critical step in translating these preclinical findings into potential clinical applications.
References
- 1. Icotinib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. goldbio.com [goldbio.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 10. In vitro synergistic antitumor efficacy of sequentially combined chemotherapy/icotinib in non‑small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Sequence-dependent synergistic cytotoxicity of icotinib and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory effects of icotinib combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting inconsistent Icotinib Hydrochloride IC50 results in vitro
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent IC50 values in in vitro experiments with Icotinib Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1] Its mechanism of action is centered on competitively inhibiting the ATP binding site of the EGFR, which blocks downstream signaling pathways that drive cancer cell proliferation and survival.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2]
Q2: Why are my IC50 values for this compound inconsistent across experiments?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from various factors. These can be broadly categorized into three areas: biological variability, compound handling, and assay procedure inconsistencies.[4][5] Minor fluctuations (less than 2-fold) can be normal, but significant variations (greater than 2-fold) suggest underlying issues that need to be addressed.[5]
Q3: How much variability in IC50 values is considered acceptable?
A3: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[4] However, larger variations may indicate a lack of experimental control and necessitate troubleshooting.[4]
Q4: Can the choice of cell viability assay affect the IC50 value?
A4: Absolutely. Different assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, while a CellTiter-Glo® assay quantifies ATP levels as an indicator of metabolically active cells.[4][6] this compound's effect on these different parameters may vary, leading to different IC50 values.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent results between experimental runs are a frequent problem. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.[7][8] High passage numbers can lead to genetic drift and altered drug sensitivity.[7] Create and use a master and working cell bank to ensure consistency.[9] |
| Inconsistent Cell Seeding Density | Uneven cell numbers per well can dramatically affect results.[4] Ensure a homogenous cell suspension before plating and use a consistent, optimized seeding density for each experiment.[4][7] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug response.[4] |
| This compound Preparation & Storage | Prepare fresh stock solutions of this compound. If using frozen stocks, aliquot to avoid repeated freeze-thaw cycles which can lead to degradation.[8] Store desiccated at 4°C as recommended.[10] |
| Inconsistent Incubation Times | The duration of drug exposure is a critical parameter.[7] Standardize the incubation time with this compound across all experiments. |
| Reagent Variability | Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for example, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[4] |
Issue 2: Poor Dose-Response Curve or Low Maximum Inhibition
A sigmoidal dose-response curve is expected for IC50 determination. Deviations from this can indicate experimental issues.
| Potential Cause | Recommended Action |
| Compound Solubility Issues | Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Precipitated compound will not be available to the cells, leading to inaccurate IC50 values.[4] The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11] |
| Incorrect Drug Concentration Range | The concentration range tested may be too high or too low to capture the full dose-response curve. Perform a wide range-finding experiment to determine the optimal concentrations for the definitive IC50 assay. |
| Assay Endpoint and Incubation Time | The chosen incubation time may not be sufficient for the drug to exert its maximum effect. Consider optimizing the drug exposure time.[12] |
| Cellular Resistance | The cell line used may be inherently resistant to this compound. Confirm the EGFR mutation status of your cell line. |
Issue 3: High Background or Low Signal in the Viability Assay
Assay-specific issues can lead to unreliable data.
| Potential Cause | Recommended Action |
| MTT Assay: Incomplete Solubilization of Formazan (B1609692) | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO) and adequate mixing.[13] |
| MTT Assay: Interference from Test Compound | Colored compounds can interfere with absorbance readings. Run control wells with this compound in cell-free media to check for interference.[13] |
| CellTiter-Glo® Assay: Temperature Gradients | Ensure the plate and reagents have equilibrated to room temperature for approximately 30 minutes before adding the reagent to the cells.[14] |
| General: Edge Effects | Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.[7] Avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.[7] |
| General: Contamination | Microbial contamination can interfere with assay signals. Visually inspect plates and use sterile techniques.[11] |
Experimental Protocols
Protocol 1: General Cell Seeding for 96-Well Plates
-
Harvest cells that are in the exponential growth phase (70-80% confluency).
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Protocol 2: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[15]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control.[4]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
Protocol 3: MTT Cell Viability Assay
-
After the drug treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[14]
-
Carefully aspirate the supernatant.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[14]
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
-
After the drug treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14][16]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.[14][16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Record luminescence using a plate reader.
Visualizations
Caption: this compound's mechanism of action in the EGFR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: A standard experimental workflow for in vitro IC50 determination.
References
- 1. Icotinib - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. promega.com [promega.com]
Technical Support Center: Optimizing Icotinib Hydrochloride for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for using Icotinib (B1223) Hydrochloride to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Icotinib Hydrochloride in inducing apoptosis?
A1: this compound is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1] Its primary mechanism involves competitively binding to the ATP-binding site of the EGFR, which inhibits the receptor's dimerization and autophosphorylation.[2] This action blocks downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, thereby promoting apoptosis.[3][4][5]
Q2: What is a recommended starting concentration range for this compound to induce apoptosis?
A2: The optimal concentration of this compound is highly dependent on the cancer cell line being studied, particularly its EGFR mutation status. For EGFR-mutated non-small cell lung cancer (NSCLC) cell lines like HCC827 and PC-9, effective concentrations can range from 0.01 µM to 10 µM.[4][5][6] For cell lines that are less sensitive or have wild-type EGFR, higher concentrations may be necessary.[5][7] It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
A3: The optimal concentration should be determined empirically for each cell line. A standard approach is to perform a cell viability assay (e.g., MTT or CCK-8) with a range of Icotinib concentrations (e.g., from 1 nM to 100 µM) over different time points (e.g., 24, 48, and 72 hours).[5] The results will allow you to calculate the IC50 (the concentration that inhibits 50% of cell growth), which serves as a benchmark for selecting concentrations for subsequent apoptosis assays. For apoptosis studies, concentrations around the IC50 value are typically used.
Q4: Which signaling pathways are most affected by this compound treatment leading to apoptosis?
A4: this compound primarily inhibits the EGFR signaling pathway. This leads to the downregulation of key downstream pro-survival pathways, including:
-
PI3K/Akt Pathway: Inhibition of Akt phosphorylation reduces cell survival signals.[4][5]
-
MAPK/ERK Pathway: Reduced ERK phosphorylation suppresses signals related to cell proliferation and survival.[4][5][8]
-
JAK/STAT3 Pathway: In some contexts, Icotinib can inhibit the JAK/STAT3 pathway, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax.[6]
Q5: What are the key molecular markers to confirm that this compound is inducing apoptosis?
A5: To confirm apoptosis, researchers should assess key molecular markers. Common methods include:
-
Western Blotting: Look for the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP). Cleaved Caspase-3 is a central executioner of apoptosis, and its appearance, along with the 89 kDa cleaved fragment of PARP, is a hallmark of apoptosis.[3][9]
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells in late apoptosis or necrosis.[4][10]
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TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[6][11]
Quantitative Data Summary: this compound Efficacy
The following table summarizes the reported IC50 values and effective concentrations of this compound for inducing apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | Time (h) | IC50 / Effective Concentration (µM) | Reference(s) |
| HCC827 | NSCLC | E746-A750 del | 48 | 0.67 | [3][5] |
| 72 | 0.07 | [3][5] | |||
| PC-9 | NSCLC | E746-A750 del | 48 | 0.1 - 10 (Apoptosis induction) | [4][6] |
| A431 | Epidermoid Carcinoma | Overexpression | 72 | 0.04 | [12] |
| Hela S3 | Cervical Cancer | Not specified | 2 (pretreatment) | 5 (Used for sensitization) | [13][14] |
| HepG2 | Hepatocellular Carcinoma | p-EGFR High, PDL1 Low | - | >100 (Resistant) | [15] |
| Huh7 | Hepatocellular Carcinoma | p-EGFR High, PDL1 High | - | 19.8 | [15] |
| H1975 | NSCLC | L858R, T790M | - | >50 (Resistant) | [7] |
| A549 | NSCLC | Wild-type | 48/72 | >10 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Icotinib inhibits EGFR, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for determining the optimal Icotinib concentration.
Detailed Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This protocol is for quantifying apoptosis via flow cytometry by identifying phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI).[10][16][17]
Materials and Reagents:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit or prepared: 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with various concentrations of this compound for the desired time. Include an untreated negative control.
-
For adherent cells, gently collect the culture medium (containing floating apoptotic cells). Wash the attached cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.[18]
-
For suspension cells, collect them directly.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[18]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the tube.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour for best results.[18]
-
Set up compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Interpretation: Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).
-
Protocol 2: TUNEL Assay for DNA Fragmentation
This protocol detects DNA breaks in the late stages of apoptosis.[11]
Materials and Reagents:
-
TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation & Fixation:
-
Prepare cells on coverslips or slides after Icotinib treatment.
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Incubate with Permeabilization Buffer for 5-15 minutes on ice. This step is critical for allowing the TdT enzyme to enter the nucleus.[11]
-
Wash again with PBS.
-
-
Controls:
-
TUNEL Reaction:
-
(Optional) Incubate samples with the kit's Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mix according to the kit manufacturer's instructions (combining TdT enzyme, labeled dUTPs, and reaction buffer).
-
Add the reaction mix to the samples and incubate for 60 minutes at 37°C in a humidified, dark chamber.[19]
-
-
Detection and Visualization:
-
Stop the reaction by washing the samples with PBS.
-
If using an indirect detection method (e.g., Br-dUTP), incubate with the corresponding fluorescently labeled antibody.
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Protocol 3: Western Blotting for Cleaved Caspase-3 and PARP
This protocol detects the activation of key apoptotic proteins.[9]
Materials and Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)[20][21]
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Procedure:
-
Protein Extraction:
-
Lyse Icotinib-treated and control cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Interpretation: An increase in the 17/19 kDa band for cleaved Caspase-3 and the 89 kDa band for cleaved PARP indicates apoptosis.[9]
-
Troubleshooting Guide
Caption: A simplified workflow for the Annexin V / PI apoptosis assay.
Q: I am not observing significant apoptosis after Icotinib treatment. What could be wrong?
A:
-
Sub-optimal Concentration: The concentration of Icotinib may be too low for your specific cell line. Re-evaluate your dose-response curve and try higher concentrations or longer incubation times.
-
Cell Line Resistance: The cell line may be resistant to first-generation EGFR-TKIs like Icotinib, possibly due to a lack of EGFR mutation, the presence of a resistance mutation like T790M, or activation of bypass signaling pathways.[6][7] Consider using a different cell line or a next-generation TKI.
-
Drug Inactivity: Ensure your this compound stock solution is prepared correctly and has not degraded. It is typically dissolved in DMSO and stored at -20°C or -80°C.[14]
-
Assay Timing: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal time point for apoptosis detection.
Q: My Annexin V/PI staining results are unclear, showing high background or no distinct cell populations.
A:
-
Over-trypsinization (Adherent Cells): Harsh trypsinization can damage the cell membrane, leading to false positives for both Annexin V and PI. Use a gentle cell detachment method and minimize incubation time with trypsin.
-
Inadequate Washing: Insufficient washing can leave residual media components or unbound antibodies, increasing background noise. Ensure you wash the cells thoroughly with cold PBS as described in the protocol.
-
Delayed Analysis: Samples should be analyzed by the flow cytometer as soon as possible (ideally within one hour) after staining. Delay can lead to the degradation of the signal and a loss of distinction between cell populations.[18]
-
Incorrect Compensation: Improper fluorescence compensation between the FITC (Annexin V) and PI channels can cause signal bleed-through, making it difficult to separate the populations. Always run single-color controls to set compensation correctly.
Q: I am having trouble detecting cleaved Caspase-3 or PARP in my Western blot.
A:
-
Timing: The peak expression of cleaved caspases can be transient. You may have missed the optimal time window. A time-course experiment is recommended to identify the point of maximum activation.
-
Insufficient Protein Loading: Ensure you are loading enough total protein onto the gel. Quantify your lysates accurately with a BCA assay and aim for 20-40 µg per lane.
-
Poor Antibody Quality: Verify that your primary antibodies for cleaved Caspase-3 and PARP are validated for Western blotting and are known to work well. Use a positive control lysate (e.g., from cells treated with a known apoptosis inducer like staurosporine) to confirm the antibody is performing correctly.
-
Lysate Preparation: Always use fresh lysis buffer containing protease and phosphatase inhibitors to prevent the degradation of your target proteins during sample preparation. Keep samples on ice at all times.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ubiquitin Ligase Cbl-b Is Involved in Icotinib (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of JAK/STAT3 signaling pathway on apoptosis of lung adenocarcinoma cell line PC-9 induced by icotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icotinib enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. dovepress.com [dovepress.com]
- 15. dovepress.com [dovepress.com]
- 16. kumc.edu [kumc.edu]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Preventing Icotinib Hydrochloride precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Icotinib Hydrochloride in cell culture to prevent precipitation and ensure experimental accuracy.
Troubleshooting Guides
Issue: Precipitate formation upon addition of this compound to cell culture media.
-
Description: A common issue encountered is the formation of a visible precipitate when the this compound stock solution is added to the aqueous cell culture medium. This is due to the low aqueous solubility of the compound.
-
Solution: Following a proper solubilization and dilution protocol is critical. The recommended procedure involves creating a high-concentration stock solution in an appropriate organic solvent and then performing a serial dilution into the final culture medium.
Experimental Protocol: Preparation of this compound for In Vitro Experiments
This protocol outlines the steps to prepare this compound for cell-based assays, minimizing the risk of precipitation.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous Dimethyl Sulfoxide (DMSO) to dissolve the powder.[1][2] It is crucial to use a new, unopened bottle of DMSO or a properly stored aliquot to avoid moisture, which can reduce solubility.[1][3]
-
Vortex or sonicate the solution to ensure complete dissolution.[4][5]
-
Refer to the table below for recommended stock solution concentrations.
-
-
Working Solution Preparation (Serial Dilution):
-
It is not recommended to add the high-concentration DMSO stock directly to the cell culture medium in a large volume, as this can cause the compound to precipitate out of solution.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
When diluting, add the this compound stock solution to the medium dropwise while gently swirling the tube or plate to ensure rapid and even mixing.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6]
-
-
Final Application to Cells:
-
Add the final working solution to your cell culture plates.
-
Observe the wells under a microscope after addition to ensure no precipitate has formed.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 1 | ~2.55 | - | [7] |
| DMSO | 21 | 49.07 | Use fresh DMSO. | [1] |
| DMSO | 25 | 58.43 | Ultrasonic treatment may be needed. | [2][4] |
| DMSO | 51.50 | 120.36 | - | [8] |
| DMSO | 72 | 183.95 | Sonication is recommended. | [5] |
| DMSO | 78 | 199.27 | Use fresh DMSO. | [3] |
| Ethanol | 4 | - | - | [1] |
| Ethanol | 7.0 | 16.36 | - | [8] |
| Water | Insoluble | - | - | [1] |
| DMSO:PBS (1:4, pH 7.2) | 0.25 | ~0.64 | Prepared by diluting a DMSO stock. | [7] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to the media. Can I still use it?
A1: It is not recommended to use cell culture media that contains a precipitate. The presence of solid particles will result in an unknown and non-homogenous final concentration of the drug in your experiment, leading to inaccurate and irreproducible results. The precipitate can also have unintended physical effects on the cells.
Q2: What is the maximum recommended concentration of this compound in cell culture?
A2: The maximum concentration will depend on the specific cell line and the final concentration of DMSO. It is crucial to first determine the tolerance of your cell line to DMSO. Icotinib is sparingly soluble in aqueous solutions; for maximum solubility, it should first be dissolved in DMSO and then diluted with an aqueous buffer.[7] A 1:4 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[7] For cell-based assays, concentrations typically range from nanomolar to low micromolar.[3][9]
Q3: How should I store my this compound stock solution?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1][2]
Q4: Can I dissolve this compound directly in PBS or water?
A4: No, this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1][7] Direct dissolution in aqueous solutions will result in poor solubility and precipitation. It is essential to dissolve it in an organic solvent like DMSO first.[7]
Q5: Why is it important to use fresh, anhydrous DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[1][2][3] Using a fresh, sealed bottle or properly stored anhydrous DMSO will ensure the highest possible solubility for your stock solution.
Signaling Pathway
This compound is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][10] It functions by binding to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. EP2392576A1 - this compound, synthesis, crystallographic form, medical combination, and uses thereof - Google Patents [patents.google.com]
- 10. goldbio.com [goldbio.com]
- 11. Icotinib enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Icotinib Hydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Icotinib (B1223) Hydrochloride in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Icotinib Hydrochloride?
A1: this compound is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It competitively and reversibly binds to the ATP binding site of the EGFR protein.[2][3] This inhibition prevents the completion of the signal transduction cascade that, when unregulated, can lead to unchecked cell proliferation and tumor growth.[2][4]
Q2: We are observing unexpected phenotypes in our cellular assays after treatment with Icotinib. Could these be due to off-target effects?
A2: While Icotinib is a highly selective EGFR inhibitor, unexpected cellular phenotypes could potentially arise from off-target effects, especially at higher concentrations.[5] A kinase selectivity profile of Icotinib against 88 different kinases demonstrated that it only has meaningful inhibitory activity against EGFR and its mutants.[6] However, it is crucial to use the lowest effective concentration of the inhibitor in your assays to minimize the potential for off-target interactions. If unexpected phenotypes persist, consider the possibility of activating compensatory signaling pathways or inherent resistance mechanisms in your cell line.
Q3: Our cell line is showing reduced sensitivity to Icotinib over time. What are the potential mechanisms of resistance?
A3: Acquired resistance to Icotinib, and other EGFR TKIs, is a common phenomenon. Several mechanisms can contribute to this, including:
-
Secondary mutations in the EGFR gene: The T790M mutation in exon 20 is a common mechanism of resistance to first-generation EGFR TKIs.[7]
-
Activation of bypass signaling pathways: Upregulation of other signaling pathways, such as MET amplification, can compensate for EGFR inhibition.[5][8]
-
Histological transformation: In some cases, the cancer cells may change their type, for example, from non-small cell lung cancer to small cell lung cancer, which is less dependent on EGFR signaling.[7]
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 Value (nM) |
| EGFR (Wild-Type) | 5[1][9] |
| EGFR (L858R mutant) | Data not available |
| EGFR (exon 19 deletion) | Data not available |
Note: Icotinib has been profiled against a panel of 88 kinases and was found to be highly selective for EGFR and its mutants, with no other significant off-target kinase inhibition observed.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Prepare fresh stock solutions of Icotinib for each experiment. - Visually inspect the culture medium for any signs of precipitation after adding the drug. - Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. |
| Cell Seeding Density | - Maintain a consistent cell seeding density across all wells and plates. - Use a calibrated multichannel pipette for cell seeding to ensure uniformity. |
| Incubation Time | - Standardize the incubation time with Icotinib across all experiments. |
Issue 2: Lack of expected inhibition of downstream signaling (e.g., p-AKT, p-ERK).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | - Perform a dose-response experiment to determine the optimal concentration of Icotinib for your cell line. - Conduct a time-course experiment to identify the optimal treatment duration for observing downstream signaling inhibition. |
| Cell Line Resistance | - Confirm the EGFR mutation status of your cell line. - Investigate potential resistance mechanisms, such as the T790M mutation or activation of bypass pathways. |
| Technical Issues with Western Blotting | - Ensure the use of high-quality, validated antibodies for phosphorylated proteins. - Include appropriate positive and negative controls in your Western blot experiments. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for Phosphorylated Proteins
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Icotinib Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. Efficacy and safety evaluation of icotinib in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 3. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prognosis prediction of icotinib as targeted therapy for advanced EGFR-positive non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: p-EGFR Western Blotting with Icotinib
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) by Western blot, particularly when investigating the effects of the EGFR inhibitor, Icotinib.
Understanding Icotinib and p-EGFR Detection
Icotinib is a highly selective EGFR tyrosine kinase inhibitor (TKI).[1] It functions by reversibly binding to the ATP binding site of the EGFR protein, which in turn prevents the signal transduction cascade that leads to cell proliferation.[2] Western blotting is a key technique to verify the inhibitory effect of Icotinib by measuring the levels of phosphorylated EGFR (p-EGFR). A decrease in the p-EGFR signal upon Icotinib treatment indicates successful inhibition of EGFR activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during p-EGFR Western blotting experiments involving Icotinib.
No or Weak p-EGFR Signal
Q1: I am not detecting any p-EGFR signal in my positive control lane (e.g., EGF-stimulated cells). What could be the issue?
A1: This suggests a problem with the experimental setup or reagents. Here are several potential causes and solutions:
-
Inactive Antibodies: Your primary or secondary antibodies may have lost activity. To test this, you can perform a dot blot.[3]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. You may need to increase the concentration or perform a titration to determine the optimal dilution.[4]
-
Insufficient Protein Load: The amount of protein loaded onto the gel may be too low, especially for low-abundance phosphoproteins. Try loading a higher amount of protein (e.g., 50 µg or more).[5][6]
-
Inefficient Protein Transfer: Ensure that the transfer of proteins from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer. For large proteins like EGFR (~175 kDa), a wet transfer is often more efficient than a semi-dry transfer.[7]
-
Incorrect Buffer Composition: If you are using a buffer containing sodium azide, it can inhibit the activity of Horseradish Peroxidase (HRP)-conjugated secondary antibodies. Ensure your buffers are free of sodium azide.[8] Also, for phospho-specific antibodies, using Tris-Buffered Saline (TBS) is often recommended over Phosphate-Buffered Saline (PBS).[9]
Q2: I see a strong p-EGFR signal in my stimulated control, but no decrease in signal after Icotinib treatment. Why is the inhibition not working?
A2: This indicates a potential issue with the Icotinib treatment or the specific cell line being used.
-
Icotinib Concentration and Incubation Time: The concentration of Icotinib may be too low, or the incubation time too short to effectively inhibit EGFR phosphorylation. The IC50 of Icotinib for EGFR is approximately 5 nM, with complete inhibition observed at 62.5 nM in some in vitro assays.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line and experimental conditions.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Icotinib.[2] Cell lines with EGFR mutations are generally more sensitive to EGFR TKIs.[10] Confirm the EGFR status of your cell line and consult the literature for expected sensitivity to Icotinib.
-
Drug Activity: Ensure that your Icotinib stock solution is properly prepared and has not degraded. Prepare fresh dilutions for each experiment.
High Background or Non-Specific Bands
Q3: My Western blot for p-EGFR shows high background, making it difficult to see the specific band. What can I do to reduce the background?
A3: High background can be caused by several factors related to the blocking and washing steps, as well as the antibodies used.
-
Choice of Blocking Buffer: For detecting phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[9][11] Milk contains phosphoproteins like casein, which can be recognized by anti-phospho antibodies, leading to high background.[9][11]
-
Inadequate Blocking: Ensure that the membrane is completely submerged and agitated in the blocking buffer for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C).[8]
-
Insufficient Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[8]
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to find the optimal antibody concentration that provides a strong signal with minimal background.[4]
Q4: I am observing multiple non-specific bands in addition to the expected p-EGFR band. How can I get a cleaner blot?
A4: The presence of non-specific bands can be due to antibody cross-reactivity or protein degradation.
-
Antibody Specificity: Use a highly specific monoclonal antibody for p-EGFR.[9]
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation and dephosphorylation.[8][11] Keep your samples on ice throughout the preparation process.[11]
-
Sample Overloading: Loading too much protein can sometimes lead to the appearance of non-specific bands. Try reducing the amount of protein loaded on the gel.[5]
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for a p-EGFR Western blot experiment with Icotinib. Note that these are starting points and may require optimization for your specific experimental setup.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration/Dilution | Notes |
| Icotinib | 5 nM - 1 µM | The IC50 for EGFR is ~5 nM. A dose-response is recommended.[1][2] |
| EGF Stimulation | 100 ng/mL | For 15-30 minutes to induce EGFR phosphorylation.[12] |
| Primary Antibody (p-EGFR) | 1:1000 | Dilute in 5% BSA in TBST.[12][13] |
| Primary Antibody (Total EGFR) | 1:1000 - 1:2000 | Dilute in 5% BSA or non-fat dry milk in TBST.[13][14] |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:10,000 | Dilute in 5% non-fat dry milk in TBST.[12] |
| Protein Lysate | 20-50 µg per lane | May need to be increased for low-abundance phosphoproteins.[5][12] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal | Inactive antibody | Perform a dot blot to check antibody activity.[3] |
| Low antibody concentration | Increase antibody concentration or perform titration.[4] | |
| Insufficient protein load | Increase protein amount to 50 µg or more.[5] | |
| High Background | Incorrect blocking agent | Use 5% BSA in TBST instead of milk.[9][11] |
| Inadequate washing | Increase the number and duration of washes.[8] | |
| High antibody concentration | Titrate antibodies to optimal dilution.[4] | |
| Non-Specific Bands | Protein degradation | Add protease and phosphatase inhibitors to lysis buffer.[11] |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody.[9] |
Experimental Protocols
Detailed Protocol for p-EGFR Western Blotting with Icotinib Treatment
This protocol provides a step-by-step guide for assessing the inhibitory effect of Icotinib on EGFR phosphorylation.
1. Cell Culture and Treatment
-
Culture cells (e.g., A431, which have high EGFR expression) to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[12]
-
Prepare the following treatment groups:
2. Protein Extraction
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.[12]
3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
4. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane into an 8% Tris-Glycine gel.[12]
-
Run the gel at 100-120V until the dye front reaches the bottom.[12]
-
Transfer proteins to a PVDF membrane. For EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[7]
5. Immunoblotting
-
Block the membrane in 5% BSA in TBST for 1-2 hours at room temperature.[9][12]
-
Incubate the membrane with the primary p-EGFR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
6. Detection and Analysis
-
Incubate the membrane with an ECL substrate.[12]
-
Capture the chemiluminescent signal using a digital imager.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure band intensity.[12]
-
Normalize the p-EGFR signal to the total EGFR signal, and then to a loading control (e.g., β-actin or GAPDH).[12]
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-EGFR Antibody (A80534) | Antibodies.com [antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
- 7. EGFR (EGFR) | Abcam [abcam.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Effects of icotinib, a novel epidermal growth factor receptor tyrosine kinase inhibitor, in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. benchchem.com [benchchem.com]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Icotinib Hydrochloride-Induced Skin Rash in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icotinib (B1223) Hydrochloride in animal models. The information is designed to help manage and understand the dermatological side effects, particularly skin rash, that may be encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Icotinib Hydrochloride-induced skin rash?
A1: this compound is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] EGFR is crucial for the normal growth and differentiation of keratinocytes in the skin.[2] By inhibiting EGFR, Icotinib disrupts the normal skin cell cycle, leading to impaired proliferation, premature differentiation, and apoptosis of keratinocytes.[1][2] This disruption of the epidermal barrier triggers an inflammatory response, characterized by the infiltration of immune cells, which manifests as a papulopustular or acneiform rash.[2]
Q2: Is the skin rash observed in animal models indicative of Icotinib's anti-tumor efficacy?
A2: In clinical studies with EGFR inhibitors, a correlation has been observed between the occurrence and severity of skin rash and a positive tumor response.[3][4] The rash is considered a pharmacodynamic marker of effective EGFR inhibition.[1] While this correlation is not as extensively documented in preclinical animal models specifically for Icotinib, the underlying biological principle suggests that the development of a rash is an on-target effect of the drug.
Q3: What are the typical clinical signs of Icotinib-induced skin rash in animal models?
A3: The dermatological toxicities associated with EGFR inhibitors like Icotinib in animal models typically present as an acneiform or papulopustular rash.[5] This can include erythema (redness), papules, pustules, and in more severe cases, crusting and desquamation (skin peeling).[5] The rash commonly appears in areas with a high density of sebaceous glands.[6]
Q4: How soon after starting Icotinib treatment can I expect to see a skin rash in my animal models?
A4: Based on clinical data for EGFR inhibitors, skin rash typically develops within the first one to three weeks of treatment.[5] The timing in animal models can be dose-dependent and may vary based on the species and strain of the animal used.
Q5: Are there any known prophylactic (preventative) measures to reduce the severity of the rash?
A5: Yes, prophylactic measures are recommended. For EGFR inhibitors as a class, oral antibiotics with anti-inflammatory properties, such as tetracyclines (doxycycline or minocycline), have been shown to reduce the severity of skin rash.[7][8] Additionally, general skincare including the use of moisturizers and sun protection is advised.[7]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: No skin rash is observed at expected therapeutic doses of Icotinib.
-
Question: We are administering Icotinib at a dose that is reported to be effective for tumor growth inhibition, but we are not observing any skin rash in our animal models. Why might this be happening and what can we do?
-
Answer:
-
Possible Cause 1: Animal Model Resistance. The strain or species of animal you are using may be less susceptible to the dermatological effects of Icotinib.
-
Solution: Consider using a different, more sensitive strain. Brown Norway (BN) rats have been used to establish models of EGFR inhibitor-related rashes.
-
-
Possible Cause 2: Insufficient Dose for Skin Effects. While the dose may be sufficient for anti-tumor activity, it might be below the threshold required to induce a significant skin reaction. The correlation between rash and efficacy suggests that a dose that causes a rash is indicative of strong EGFR inhibition.[1]
-
Solution: If your experimental design allows, consider a dose-escalation study to find a dose that elicits a manageable skin rash without causing systemic toxicity.
-
-
Possible Cause 3: Short Observation Period. The rash may take several weeks to develop.
-
Solution: Ensure your observation period is sufficiently long, extending to at least four weeks post-initiation of treatment.
-
-
Issue 2: The skin rash in our animal models is too severe, leading to animal welfare concerns.
-
Question: The skin rash in our animals is progressing to severe ulceration and is affecting their well-being. How can we manage this?
-
Answer:
-
Possible Cause 1: Icotinib Dose is Too High. The dose of Icotinib may be causing excessive toxicity.
-
Solution 1: Dose Reduction. Lower the dose of Icotinib to a level that still has anti-tumor efficacy but induces a less severe rash.
-
Solution 2: Prophylactic Treatment. Implement a prophylactic treatment regimen at the start of Icotinib administration. This can include oral doxycycline (B596269) or minocycline (B592863).
-
-
Possible Cause 2: Secondary Infection. The compromised skin barrier can be susceptible to bacterial infections, exacerbating the rash.
-
Solution: In addition to prophylactic oral antibiotics, topical antibiotics can be applied to the affected areas. If a secondary infection is suspected, a veterinarian should be consulted for appropriate treatment.
-
-
Possible Cause 3: Lack of Supportive Care. Inadequate supportive care can worsen the condition.
-
Solution: Provide supportive care such as topical moisturizers to maintain skin hydration and topical corticosteroids (e.g., hydrocortisone (B1673445) 1%) to reduce inflammation.[7][8]
-
-
Issue 3: There is significant variability in the incidence and severity of the skin rash between animals in the same treatment group.
-
Question: We are seeing a wide range of skin reactions within the same Icotinib treatment group. How can we reduce this variability?
-
Answer:
-
Possible Cause 1: Inconsistent Drug Administration. Variability in the preparation or administration of the Icotinib suspension can lead to inconsistent dosing.
-
Solution: Ensure the Icotinib suspension is homogenous before each administration. Standardize the gavage technique to ensure consistent delivery.
-
-
Possible Cause 2: Individual Animal Differences. There will always be some biological variability between individual animals.
-
Solution: Increase the number of animals per group to improve the statistical power of your observations. Ensure that animals are age and weight-matched at the start of the study.
-
-
Possible Cause 3: Environmental Factors. Differences in caging or environmental conditions could contribute to variability.
-
Solution: House animals under identical, controlled conditions (temperature, humidity, light cycle).
-
-
Data Presentation
Note: Specific, quantitative preclinical data on Icotinib-induced skin rash in animal models is limited in the publicly available literature. The following tables are based on clinical data in humans and are provided for illustrative purposes. Researchers should generate their own dose-response data for their specific animal models.
Table 1: Incidence of Skin Rash with Icotinib Treatment in Clinical Studies.
| Study Population | Icotinib Dose | Incidence of Rash (Any Grade) | Incidence of Grade 3/4 Rash | Citation(s) |
| Advanced NSCLC | 125 mg, three times daily | 31.4% - 43.3% | ~1% | [3][8][9][10][11] |
| Advanced NSCLC (long-term) | 125 mg, three times daily | 16.4% | 0% | [4] |
Table 2: Template for Recording Preclinical Data on Icotinib-Induced Skin Rash.
| Animal Model (Strain) | Icotinib Dose (mg/kg/day) | Route of Administration | Incidence of Rash (n/total) | Mean Severity Score (± SD) | Day of Onset (Mean ± SD) | Notes |
| Vehicle Control | ||||||
| Low Dose | ||||||
| Mid Dose | ||||||
| High Dose |
Experimental Protocols
Note: The following protocols are adapted from general procedures for studying EGFR inhibitor-induced skin rash and should be optimized for Icotinib-specific experiments.
Protocol 1: Induction of Icotinib-Induced Skin Rash in a Mouse Model
-
Animal Model: Female BALB/c or SKH-1 hairless mice, 6-8 weeks old.
-
Drug Preparation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Dosing: Conduct a preliminary dose-ranging study. Based on clinical doses and other preclinical studies with similar TKIs, a starting range of 25-100 mg/kg could be explored. Administer Icotinib or vehicle control once daily by oral gavage.
-
Monitoring:
-
Observe animals daily for general health and the onset and progression of skin rash. Pay close attention to the dorsal skin, face, and ears.
-
Grade the severity of the rash weekly using a standardized scoring system (see Table 3).
-
Document observations with photographs.
-
-
Endpoint: The study duration should be at least 4 weeks to allow for the development of skin lesions. At the end of the study, collect skin samples for histopathological analysis.
Table 3: Example of a Skin Rash Severity Scoring System for Animal Models.
| Grade | Erythema | Papules/Pustules | Desquamation/Crusting |
| 0 | No erythema | No papules/pustules | No scaling or crusting |
| 1 (Mild) | Faint erythema | Few, scattered papules | Minimal scaling |
| 2 (Moderate) | Moderate erythema | Numerous papules/pustules | Moderate scaling/crusting |
| 3 (Severe) | Severe erythema | Confluent papules/pustules | Severe scaling/crusting, possible ulceration |
Protocol 2: Management of Icotinib-Induced Skin Rash
-
Prophylactic Treatment:
-
Oral Antibiotics: Begin administration of doxycycline (e.g., 10-20 mg/kg/day in drinking water or by oral gavage) or minocycline (e.g., 25-50 mg/kg/day in drinking water or by oral gavage) one day before starting Icotinib treatment and continue throughout the study.
-
-
Reactive Treatment (for established rash):
-
Topical Corticosteroids: Apply a thin layer of 1% hydrocortisone cream to the affected areas once or twice daily.
-
Topical Antibiotics: If signs of secondary infection are present, apply a topical antibiotic ointment as prescribed by a veterinarian.
-
-
Supportive Care:
-
Apply a fragrance-free, hypoallergenic moisturizer to the skin daily to maintain hydration.
-
If using haired mice, ensure bedding is soft and non-abrasive.
-
Protocol 3: Histopathological Analysis of Skin Tissue
-
Sample Collection: At the study endpoint, euthanize the animals and collect full-thickness skin biopsies from affected and unaffected areas.
-
Fixation and Processing: Fix the skin samples in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
Analysis: Examine the stained sections under a microscope for changes such as:
-
Epidermal hyperplasia or atrophy
-
Hyperkeratosis and parakeratosis
-
Folliculitis (inflammation of the hair follicles)
-
Perivascular and perifollicular inflammatory cell infiltrates (neutrophils, lymphocytes, macrophages)
-
Dermal edema
-
Visualizations
Caption: EGFR signaling pathway and its inhibition by Icotinib leading to skin rash.
Caption: Experimental workflow for inducing and evaluating Icotinib-induced skin rash.
Caption: Troubleshooting workflow for common issues in Icotinib skin rash studies.
References
- 1. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of icotinib in treating non-small cell lung cancer: a systematic evaluation and meta-analysis based on 15 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Long-term safety of icotinib in patients with non-small cell lung cancer: a retrospective, real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Retrospective Analysis of Skin Toxicity in Patients under Anti-EGFR Tyrosine Kinase Inhibitors: Our Experience in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and clinical evaluation of this compound | Semantic Scholar [semanticscholar.org]
- 8. Efficacy of Icotinib treatment in patients with stage IIIb/IV non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of icotinib as first-line therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of icotinib on early-stage non-small-cell lung cancer as neoadjuvant treatment with different epidermal growth factor receptor phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of icotinib in treating non-small cell lung cancer: a systematic evaluation and meta-analysis based on 15 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Primary Resistance to Icotinib in EGFR Uncommon Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating primary resistance to Icotinib (B1223) in non-small cell lung cancer (NSCLC) with uncommon EGFR mutations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Icotinib in EGFR uncommon mutations?
Primary resistance to Icotinib in patients with uncommon EGFR mutations is multifactorial and often involves the activation of bypass signaling pathways or the presence of co-occurring genetic alterations. Unlike acquired resistance, which develops over time with treatment, primary resistance is observed when the drug is initially administered. Key mechanisms include:
-
Bypass Pathway Activation: The tumor cells may activate alternative signaling pathways to circumvent the EGFR blockade imposed by Icotinib. Notable pathways include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independent of EGFR.[1][2][3]
-
ERBB2 (HER2) Amplification: Increased HER2 signaling can also compensate for EGFR inhibition.[1][2][3]
-
PI3K-AKT-mTOR Pathway Alterations: Mutations in key components of this pathway, such as PIK3CA or loss of PTEN, can lead to constitutive activation, promoting cell survival and proliferation despite EGFR inhibition.[1][2][3]
-
-
Co-occurring Genetic Alterations: The presence of other mutations alongside the uncommon EGFR mutation can confer resistance. These can include:
-
EGFR Extracellular Domain (ECD) Mutations: While less common, mutations in the extracellular domain of EGFR may affect ligand binding or receptor dimerization, potentially impacting Icotinib efficacy.[1][2][3]
Q2: Which uncommon EGFR mutations are associated with primary resistance to Icotinib?
Certain uncommon EGFR mutations inherently exhibit reduced sensitivity to first-generation TKIs like Icotinib. A multi-center study of patients with primary resistance to Icotinib identified the following distribution of uncommon mutations:
| EGFR Uncommon Mutation | Percentage of Patients with Primary Resistance |
| S768I | 52.4% |
| L861Q | 23.8% |
| G719X | 14.3% |
| Exon 20 Insertions | 14.3% |
Data sourced from a study on primary resistance to Icotinib in EGFR uncommon mutations.[1][4]
Q3: What are potential therapeutic strategies to overcome primary Icotinib resistance?
Addressing primary resistance to Icotinib in the context of uncommon EGFR mutations often requires alternative or combination therapies. Some strategies include:
-
Second-Generation TKIs: Drugs like afatinib, which is an irreversible ErbB family blocker, may have activity against some uncommon mutations that are resistant to first-generation TKIs.[2]
-
Combination Therapies:
-
Targeting Bypass Pathways: Combining Icotinib with inhibitors of activated bypass pathways, such as a MET inhibitor (e.g., crizotinib) in cases of MET amplification, is a rational approach.[5][6]
-
Dual EGFR/VEGFR Inhibition: Combining an EGFR TKI with a VEGFR inhibitor, such as apatinib (B926), has been explored as a strategy to overcome resistance, though toxicity can be a concern.[7]
-
-
Chemotherapy: Platinum-based chemotherapy remains a viable option for patients who do not respond to initial TKI therapy.[1]
Troubleshooting Guides
Scenario 1: In vitro cell-based assay shows no response to Icotinib in a cell line with an uncommon EGFR mutation.
Possible Cause 1: Intrinsic resistance of the specific mutation.
-
Troubleshooting Step:
-
Confirm the Mutation: Sequence the cell line to verify the specific uncommon EGFR mutation.
-
Literature Review: Check existing literature for the known sensitivity of this mutation to first-generation EGFR TKIs. Mutations like exon 20 insertions are often inherently resistant.
-
Test Alternative TKIs: In your experimental setup, include second-generation (e.g., afatinib) or third-generation (e.g., osimertinib) EGFR TKIs to assess for differential sensitivity.
-
Possible Cause 2: Presence of a bypass pathway.
-
Troubleshooting Step:
-
Molecular Profiling: Perform Next-Generation Sequencing (NGS) or a targeted gene panel on the cell line's DNA and RNA to look for co-occurring alterations like MET or HER2 amplification, or mutations in the PI3K/AKT pathway.[8][9]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases that could be driving resistance.
-
Western Blot Analysis: Probe for key signaling nodes of suspected bypass pathways (e.g., phospho-MET, phospho-AKT) to confirm their activation.
-
Combination Drug Screen: Test the effect of Icotinib in combination with inhibitors of the identified bypass pathway (e.g., a MET inhibitor).
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effect of Icotinib on cancer cell lines.
Materials:
-
Cancer cell line with an uncommon EGFR mutation
-
96-well plates
-
Complete growth medium
-
Icotinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[10]
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Icotinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[10]
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance, normalize the values to the vehicle control, and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Signaling Pathway Analysis
This protocol is for assessing the effect of Icotinib on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cell line of interest
-
Icotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with Icotinib at various concentrations for a specified time (e.g., 2-6 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Stripping and Re-probing: To analyze total protein levels or other proteins, strip the membrane with a mild stripping buffer and re-probe with the next primary antibody.[11]
Protocol 3: Next-Generation Sequencing (NGS) for Mutation Profiling
This protocol provides a general workflow for identifying EGFR mutations and co-occurring alterations.
Workflow:
-
Sample Collection: Collect tumor tissue (formalin-fixed, paraffin-embedded is common) or circulating tumor DNA (ctDNA) from a blood sample.[1][4]
-
Nucleic Acid Extraction: Extract DNA (and/or RNA) from the collected sample. For FFPE tissue, ensure a sufficient percentage of tumor cells is present.[8]
-
Library Preparation: Prepare sequencing libraries from the extracted nucleic acids. This involves fragmenting the DNA, adding adapters, and amplifying the library. A targeted gene panel covering EGFR and other cancer-related genes is often used.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions, copy number variations).
-
Annotate the identified variants to determine their potential clinical significance.
-
The limit of detection for mutations is typically around 5% variant allele frequency.[8]
-
Visualizations
Caption: EGFR signaling pathway and Icotinib inhibition.
Caption: Workflow for investigating and addressing Icotinib resistance.
Caption: In vitro experimental workflow for testing Icotinib sensitivity.
References
- 1. Potential mechanism of primary resistance to icotinib in patients with advanced non–small cell lung cancer harboring uncommon mutant epidermal growth factor receptor: A multi‐center study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Potential mechanism of primary resistance to icotinib in patients with advanced non-small cell lung cancer harboring uncommon mutant epidermal growth factor receptor: A multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precision navigation through the labyrinth: overcoming EGFR resistance in non-Small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy of apatinib with icotinib for primary acquired icotinib resistance in patients with advanced pulmonary adenocarcinoma with EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Mutation by NGS | MLabs [mlabs.umich.edu]
- 9. The Advantage of Targeted Next-Generation Sequencing over qPCR in Testing for Druggable EGFR Variants in Non-Small-Cell Lung Cancer | MDPI [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Navigating Icotinib Resistance: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying secondary resistance mutations to Icotinib (B1223) in vitro. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common secondary resistance mutations to Icotinib observed in vitro?
The most frequently reported secondary resistance mechanism to first-generation EGFR tyrosine kinase inhibitors (TKIs) like Icotinib is the acquisition of a "gatekeeper" mutation in the EGFR gene itself.
-
EGFR T790M Mutation: This is the most prevalent on-target resistance mechanism, accounting for approximately 50-60% of acquired resistance cases to first-generation EGFR-TKIs.[1] The substitution of threonine (T) with a bulkier methionine (M) at position 790 in exon 20 of the EGFR kinase domain is thought to increase the receptor's affinity for ATP, thereby reducing the inhibitory effect of Icotinib.
Other, less frequent, on-target mutations and off-target mechanisms have also been identified.
Q2: What are the "off-target" mechanisms of acquired resistance to Icotinib?
Off-target resistance occurs when cancer cells develop alternative signaling pathways to bypass the EGFR inhibition by Icotinib. These can include:
-
Bypass Pathway Activation:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR.
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of alternative survival pathways.
-
-
Downstream Signaling Pathway Alterations: Mutations or amplifications in components of pathways downstream of EGFR, such as PIK3CA or BRAF, can promote cell survival and proliferation despite EGFR blockade.[2]
-
Histological Transformation: In some cases, the cancer cells may undergo a phenotypic change, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.
Q3: We are trying to generate Icotinib-resistant cell lines, but they are not surviving the drug treatment. What could be the issue?
Several factors could contribute to this issue:
-
Initial Icotinib Concentration is Too High: Starting with a lethal dose of Icotinib will kill the entire cell population before resistant clones have a chance to emerge. It is crucial to start with a concentration around the IC50 value of the parental cell line and gradually increase the dose.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to EGFR TKIs and may not readily develop resistance. Ensure you are using a well-characterized, EGFR-mutant cell line that is initially sensitive to Icotinib.
-
Insufficient Time for Resistance to Develop: The process of generating drug-resistant cell lines through chronic exposure is lengthy and can take several months. Be patient and allow sufficient time for resistant colonies to appear.
-
Suboptimal Cell Culture Conditions: Ensure that your cell culture conditions (media, serum concentration, confluence) are optimal for cell growth and viability.
Troubleshooting Guides
Guide 1: Establishing Icotinib-Resistant Cell Lines
Problem: Difficulty in generating a stable Icotinib-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Inappropriate starting drug concentration | Determine the IC50 of Icotinib for your parental cell line using a dose-response assay. Begin the resistance induction protocol with a concentration at or slightly below the IC50. |
| Drug escalation is too rapid | Increase the Icotinib concentration in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before increasing it further. A common approach is to double the concentration every 2-4 weeks, depending on the cell line's growth rate. |
| Clonal selection has not occurred | After an initial period of cell death, a few resistant clones should start to emerge. This can take several weeks to months. Be patient and continue to maintain the cells in the presence of Icotinib. |
| Cell line is not viable for long-term culture | Ensure you are using a robust parental cell line. If the cells are continuously dying off even at low Icotinib concentrations, consider using a different EGFR-mutant cell line. |
Guide 2: Identifying the T790M Mutation
Problem: Unable to confirm the presence of the EGFR T790M mutation in your Icotinib-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Resistance is due to an off-target mechanism | Not all Icotinib resistance is caused by the T790M mutation. If you have confirmed resistance through viability assays, investigate alternative mechanisms such as MET or HER2 amplification via FISH or IHC, or downstream pathway mutations via sequencing. |
| Low abundance of the T790M clone | The T790M mutation may be present in only a sub-population of your resistant cells. Use a highly sensitive detection method like digital droplet PCR (ddPCR) or a validated allele-specific PCR assay. |
| Poor quality of genomic DNA | Ensure that the genomic DNA extracted from your resistant cell line is of high quality and purity. Use a reputable DNA extraction kit and quantify the DNA before proceeding with PCR or sequencing. |
| Sequencing analysis issue | If using Sanger or next-generation sequencing (NGS), ensure that your sequencing data is of high quality and that your analysis pipeline is capable of detecting single nucleotide variants at varying allele frequencies. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Icotinib in a sensitive parental cell line and its derived resistant sub-lines. Note: These are representative values; actual results will vary depending on the cell line and experimental conditions.
| Cell Line | Genotype | Icotinib IC50 (nM) | Fold Resistance |
| PC-9 (Parental) | EGFR ex19del | 15 | - |
| PC-9/IcoR-T790M | EGFR ex19del, T790M | 1500 | 100 |
| PC-9/IcoR-METamp | EGFR ex19del, MET amp | 800 | ~53 |
Experimental Protocols
Protocol 1: Generation of Icotinib-Resistant Cell Lines
-
Cell Line Selection: Begin with an EGFR-mutant NSCLC cell line known to be sensitive to Icotinib (e.g., PC-9, HCC827).
-
Determine Parental IC50: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the 50% inhibitory concentration (IC50) of Icotinib for the parental cell line.
-
Initiate Drug Exposure: Culture the parental cells in their standard growth medium supplemented with Icotinib at a concentration equal to the IC50 value.
-
Monitor and Maintain: Replace the medium with fresh Icotinib-containing medium every 3-4 days. Monitor the cells for signs of cell death and the emergence of resistant colonies.
-
Stepwise Dose Escalation: Once the cells have adapted to the current Icotinib concentration and are proliferating steadily, increase the drug concentration by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months until the cells can proliferate in a significantly higher concentration of Icotinib (e.g., 1-2 µM).
-
Isolate and Expand Clones: Once a resistant population is established, you can either maintain it as a polyclonal population or isolate single-cell clones for further characterization.
-
Characterize Resistance: Confirm the degree of resistance by re-evaluating the IC50 of Icotinib in the resistant cell line compared to the parental line.
Protocol 2: Detection of EGFR T790M Mutation by Sanger Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and Icotinib-resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the region of the EGFR gene spanning exon 20 using primers designed to flank the T790M mutation site.
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the reference sequence of the EGFR gene and the sequence from the parental cell line. Look for a C>T substitution at the nucleotide position corresponding to codon 790.
Visualizations
Caption: Experimental workflow for generating Icotinib-resistant cell lines in vitro.
Caption: Signaling pathways involved in acquired resistance to Icotinib.
References
- 1. Frontiers | Case Report: Heterogeneity of Resistance Mechanisms in Different Lesions Co-Mediate Acquired Resistance to First-Line Icotinib in EGFR Mutant Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Real‐world efficacy and potential mechanism of resistance of icotinib in Asian advanced non‐small cell lung cancer with EGFR uncommon mutations: A multi‐center study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Icotinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Icotinib (B1223) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic study shows low and variable oral bioavailability for Icotinib Hydrochloride. What are the potential reasons for this?
A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate.[1] Factors that can contribute to this include:
-
Poor Solubility: this compound has low solubility in aqueous solutions, which is a primary barrier to its absorption in the gastrointestinal tract.[2]
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First-Pass Metabolism: Like many orally administered drugs, Icotinib can be subject to metabolism in the gut wall and liver before it reaches systemic circulation, which can reduce its bioavailability.[3]
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Food Effect: The presence of food, particularly high-fat meals, can significantly increase the absorption and exposure of Icotinib.[4][5] This indicates that the dissolution and/or solubility of the drug is a critical factor in its absorption.
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Efflux Transporters: While not explicitly detailed for Icotinib in the provided results, drugs can be actively transported out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[6]
Q2: What formulation strategies can I employ to improve the bioavailability of this compound?
A2: Several formulation strategies can be explored to enhance the dissolution and subsequent absorption of poorly water-soluble drugs like this compound. These include:
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Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7][8] This can increase the drug's surface area and wettability, leading to faster dissolution.[7] Spray drying is a common method to produce solid dispersions.[6][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.[1][10] This pre-concentrate formulation can improve drug solubilization and absorption.[1][11] Solid-SNEDDS (S-SNEDDS) can be developed to improve stability and handling.[12][13]
Q3: I am developing a solid dispersion formulation. What are the critical parameters to consider?
A3: When developing a solid dispersion, key considerations include:
-
Polymer Selection: The choice of carrier polymer is crucial. The polymer should be hydrophilic, able to form a stable amorphous solid dispersion with the drug, and not adversely affect its absorption.[7]
-
Drug-to-Polymer Ratio: The ratio of this compound to the polymer will influence the dissolution rate and physical stability of the formulation.[6]
-
Manufacturing Method: The method of preparation, such as spray drying or melt extrusion, can affect the physical properties of the solid dispersion.[8][9]
-
Physical Characterization: It is essential to characterize the solid dispersion to confirm the amorphous state of the drug using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[8][12]
Q4: For a SNEDDS formulation, how do I select the appropriate excipients?
A4: The selection of excipients for a SNEDDS formulation is critical for its performance. The process typically involves:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components that can effectively solubilize the drug.[11]
-
Ternary Phase Diagrams: Constructing ternary phase diagrams helps to identify the optimal ratios of oil, surfactant, and co-surfactant that will form a stable nanoemulsion upon dilution.[13]
-
Droplet Size Analysis: The droplet size of the resulting nanoemulsion should be in the nanometer range (typically < 200 nm) to ensure a large surface area for drug absorption.[12][13]
Data Presentation
Table 1: Pharmacokinetic Parameters of Icotinib in Healthy Subjects After a Single Oral Dose
| Parameter | Value | Reference |
| Tmax (h) | 0.75 - 3.5 | [4] |
| t1/2β (h) | 6.02 - 7.83 | [4] |
| Renal Excretion (% of dose) | ~0.2% | [4] |
Table 2: Effect of High-Fat Meal on Icotinib Pharmacokinetics (400 mg dose)
| Parameter | Increase with High-Fat Meal | Reference |
| Cmax | 59% | [4] |
| AUC | 79% | [4] |
Experimental Protocols
Protocol 1: Preparation of a Spray-Dried Solid Dispersion of this compound
This protocol is a general guideline based on methodologies for other poorly soluble drugs and should be optimized for this compound.[6][9]
-
Solution Preparation: Dissolve this compound and a suitable polymer carrier (e.g., Soluplus®, Kollidon®) in a common solvent or mixture of solvents (e.g., methanol, ethanol).
-
Spray Drying: Atomize the solution into a drying chamber of a spray dryer. The inlet temperature, feed rate, and atomization pressure should be optimized to ensure efficient solvent evaporation and formation of a dry powder.
-
Powder Collection: Collect the resulting solid dispersion powder from the cyclone separator.
-
Physicochemical Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the amorphous state of this compound within the polymer matrix.
-
X-ray Powder Diffraction (XRPD): Examine the diffractogram for the absence of crystalline peaks of this compound.
-
Scanning Electron Microscopy (SEM): Observe the morphology of the prepared solid dispersion particles.
-
-
In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion with that of the pure drug.
Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
This protocol is a general guideline and requires optimization.[11][13]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Peceol, Capryol 90).
-
Surfactant: Assess the emulsification efficiency of various surfactants (e.g., Tween 80, Cremophor EL).
-
Co-surfactant: Evaluate the ability of co-surfactants (e.g., Transcutol P, PEG 400) to improve the nanoemulsion formation.
-
-
Ternary Phase Diagram Construction:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Formulation Preparation: Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region and dissolve this compound in this mixture with gentle heating and stirring.
-
Characterization of the SNEDDS and Resulting Nanoemulsion:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Drug Release: Evaluate the drug release profile using a dialysis bag method in appropriate dissolution media.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This is a general protocol and should be adapted according to institutional animal care and use committee guidelines.
-
Animal Dosing:
-
Divide male Sprague-Dawley rats into groups (e.g., control group receiving this compound suspension, test group receiving the enhanced formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis (LC-MS/MS):
-
Sample Preparation: Extract Icotinib from the plasma samples using protein precipitation or liquid-liquid extraction.[14][15]
-
Chromatographic Separation: Use a C18 column with a suitable mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer) for chromatographic separation.[15][16]
-
Mass Spectrometric Detection: Quantify the concentration of Icotinib in the plasma samples using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[14][15]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using appropriate software.
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for developing and evaluating a new this compound formulation.
References
- 1. horizonpharmalabs.com [horizonpharmalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study of the Safety and Pharmacokinetics of Higher-Dose Icotinib in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and optimization of nilotinib self-micro-emulsifying drug delivery systems to enhance oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid self-nanoemulsifying drug delivery system (S-SNEDDS) containing phosphatidylcholine for enhanced bioavailability of highly lipophilic bioactive carotenoid lutein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yakhak.org [yakhak.org]
- 14. Quantitative determination of icotinib in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Icotinib Hydrochloride in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Icotinib Hydrochloride in cell viability assays. The information is designed to help identify and resolve common artifacts and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It competitively binds to the ATP binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[3] This blockage of oncogenic signaling pathways leads to an inhibition of cell proliferation and survival in cancer cells that are dependent on EGFR signaling.[1][3][4]
Q2: Which cell viability assays are commonly used with this compound?
Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and CCK-8 (Cell Counting Kit-8) are frequently used to assess the effect of this compound on cell proliferation and cytotoxicity.[5][6] These assays measure the metabolic activity of viable cells through the reduction of a tetrazolium salt into a colored formazan (B1609692) product.[7]
Q3: What are the potential sources of artifacts when using this compound in cell viability assays?
While specific artifacts for this compound are not widely documented, potential issues common to small molecule inhibitors, particularly tyrosine kinase inhibitors, can arise:
-
Compound Precipitation: this compound, like many small molecules, has limited aqueous solubility.[2] At higher concentrations, it may precipitate in the cell culture medium, leading to inaccurate results. This can be mistaken for cytotoxicity.
-
Direct Interference with Assay Reagents: The compound could directly reduce the tetrazolium salts (MTT, XTT, WST-8) or react with the formazan product, leading to false-positive or false-negative results.[7][8]
-
Optical Interference: If this compound has an intrinsic color or is autofluorescent at the absorbance wavelength of the formazan product (around 450-570 nm), it can interfere with the spectrophotometric readings.[7]
-
Alteration of Cellular Metabolism: As an EGFR inhibitor, Icotinib can alter the metabolic state of the cells.[9] Since tetrazolium-based assays measure metabolic activity (specifically dehydrogenase activity), any drug-induced changes in metabolism that are independent of cell death can lead to an over- or underestimation of cell viability.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell viability experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Investigation |
| Unexpectedly high cell viability or an increase in signal with increasing drug concentration. | 1. Direct reduction of assay reagent: this compound may be directly reducing the MTT, XTT, or WST-8 reagent. 2. Alteration of cellular metabolism: The drug might be increasing the metabolic activity of the remaining viable cells.[8] | Solution: 1. Perform a cell-free control: Incubate this compound at various concentrations with the assay reagent in cell-free media. If a color change occurs, this indicates direct interference.[7][8] 2. Use an alternative viability assay: Consider using an assay with a different readout, such as a crystal violet assay (measures total protein) or a trypan blue exclusion assay (measures membrane integrity).[7] |
| High variability between replicate wells. | 1. Compound precipitation: this compound may not be fully dissolved or may be precipitating out of solution at higher concentrations. 2. "Edge effect" in microplates: Evaporation from the outer wells of the plate can concentrate the drug and affect cell growth.[7] | Solution: 1. Ensure complete solubilization: Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before further dilution in culture medium.[2] Perform serial dilutions and visually inspect for any precipitation. 2. Minimize edge effects: Do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.[7] |
| Results are not reproducible between experiments. | 1. Inconsistent drug preparation: Variability in the preparation of this compound stock and working solutions. 2. Changes in cell passage number: Cellular sensitivity to drugs can change with increasing passage number. | Solution: 1. Standardize solution preparation: Use a consistent protocol for preparing and storing this compound solutions. Prepare fresh dilutions for each experiment from a validated stock. 2. Use a consistent cell passage number: Maintain a consistent range of passage numbers for your cells throughout the experiments. |
| Low absorbance readings across all wells. | 1. Low cell number: Insufficient number of viable cells to generate a strong signal. 2. Incorrect incubation time: The incubation time with the assay reagent may be too short for sufficient color development. | Solution: 1. Optimize cell seeding density: Perform a preliminary experiment to determine the optimal cell number that gives a linear response in the assay. 2. Optimize incubation time: Test different incubation times with the assay reagent (e.g., 1, 2, 4 hours) to find the optimal time for your cell line. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Cell-Free Interference Control Assay
This protocol is crucial to determine if this compound directly interferes with the assay chemistry.
-
Plate Setup: In a 96-well plate, add 100 µL of complete cell culture medium to each well without cells.
-
Compound Addition: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the cell-based experiment. Include vehicle control wells.
-
Assay Reagent Addition: Add the appropriate volume of the cell viability assay reagent (e.g., 10 µL of MTT solution) to each well.
-
Incubation: Incubate the plate under the same conditions as your cell viability assay.
-
Solubilization (if required): If using the MTT assay, add the solubilization solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength. A significant signal in the absence of cells indicates direct interference.[7][8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 21 mg/mL (49.07 mM)[2] |
| Ethanol | ~4 mg/mL[2] |
| Water | Insoluble[2] |
Table 2: IC₅₀ Values of Icotinib in Various Cell Lines (MTT Assay)
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (µM) |
| A431 | Epidermoid Carcinoma | Overexpression | 1.0[10] |
| BGC-823 | Gastric Cancer | Not specified | 4.06[10] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 12.16[10] |
| H460 | Large Cell Lung Cancer | Wild-Type | 16.08[10] |
| KB | Oral Carcinoma | Not specified | 40.71[10] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | ~0.15 |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | >10 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell seeding density and treatment duration.
Visualizations
Caption: EGFR signaling pathway and the inhibitory mechanism of this compound.
References
- 1. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Icotinib enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Icotinib Hydrochloride vs. Gefitinib in EGFR-Mutated Lung Cancer Cells
For Immediate Release
This guide provides a detailed, objective comparison of Icotinib (B1223) Hydrochloride and Gefitinib, two first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in the context of EGFR-mutated non-small cell lung cancer (NSCLC) cells. This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, detailed experimental methodologies, and visualizations of key cellular pathways.
Introduction to Icotinib and Gefitinib
Gefitinib has long been a standard-of-care for NSCLC patients with activating EGFR mutations. Icotinib Hydrochloride, a newer but structurally related EGFR-TKI, has demonstrated comparable clinical efficacy and, in some cases, a more favorable safety profile. Both drugs function by competitively inhibiting the ATP binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1] This guide delves into the preclinical data that underpins their clinical application, focusing on their direct effects on EGFR-mutated lung cancer cell lines.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data comparing the in vitro efficacy of Icotinib and Gefitinib in various EGFR-mutated and wild-type lung cancer cell lines.
Table 1: Comparative IC50 Values for Cell Proliferation Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the proliferation of cancer cells by 50%.
| Cell Line | EGFR Mutation Status | Icotinib IC50 (µmol/L) | Gefitinib IC50 (µmol/L) | Reference |
| HCC827 | Exon 19 Deletion | 0.15 ± 0.06 | Not significantly different from Icotinib | [1] |
| A431 | EGFR Overexpression | 0.04 ± 0.02 | Not significantly different from Icotinib | [1] |
| H1650 | Exon 19 Deletion | > 40 | Not significantly different from Icotinib | [1] |
| H1975 | L858R + T790M | > 40 | Not significantly different from Icotinib | [1] |
| A549 | Wild-Type | > 40 | Not significantly different from Icotinib | [1] |
Data presented as mean ± standard deviation.
Note: While a direct side-by-side statistical comparison for all cell lines was not available in the cited source, the study concluded no significant difference in the inhibitory effects of Icotinib and Gefitinib across the tested cell lines.[1] Both drugs show potent inhibition of proliferation in cell lines with activating EGFR mutations (HCC827) or EGFR overexpression (A431), while being significantly less effective against cells with the T790M resistance mutation (H1975) or wild-type EGFR (A549).[1]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Both Icotinib and Gefitinib target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). In NSCLC cells with activating EGFR mutations (e.g., Exon 19 deletion or L858R mutation), the EGFR is constitutively active, leading to uncontrolled cell proliferation and survival. By binding to the ATP pocket of the kinase domain, these inhibitors block EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways.
Experimental evidence confirms that Icotinib effectively inhibits the phosphorylation of EGFR (p-EGFR) and subsequently reduces the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).[1] This blockade of key downstream effectors is the primary mechanism through which Icotinib and Gefitinib exert their anti-proliferative and pro-apoptotic effects.
Cellular Effects: Apoptosis and Cell Cycle
Inhibition of the EGFR signaling pathway by Icotinib and Gefitinib ultimately leads to programmed cell death (apoptosis) and arrest of the cell cycle. Studies have shown that Gefitinib induces apoptosis in EGFR-mutated NSCLC cells.[2][3] Similarly, Icotinib has been demonstrated to induce apoptosis in sensitive cell lines.[1] This is a key therapeutic outcome of EGFR inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate objective comparison.
Cell Viability / Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Lines and Culture: EGFR-mutated human lung cancer cell lines (e.g., HCC827, PC-9) and EGFR wild-type lines (e.g., A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Icotinib and Gefitinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included. Cells are typically incubated with the drugs for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with Icotinib, Gefitinib, or vehicle control for a specified time (e.g., 2-24 hours). After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Cells are treated with the drugs as described for the Western blot analysis. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the drugs, harvested, and washed with PBS. The cells are then fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Conclusion
The preclinical data demonstrates that this compound and Gefitinib have comparable inhibitory effects on the proliferation of EGFR-mutated lung cancer cells.[1] Both drugs effectively block the EGFR signaling pathway, leading to reduced phosphorylation of key downstream proteins like AKT and ERK, which in turn induces apoptosis and alters cell cycle progression.[1] While their in vitro efficacy appears similar, clinical studies have suggested that Icotinib may offer a better safety and tolerability profile. This guide provides a foundational understanding of the in vitro performance of these two important targeted therapies, offering valuable data and protocols for the scientific community.
References
- 1. [Effects of this compound on the proliferation and apoptosis of human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib Induces Apoptosis in the EGFRL858R Non–Small-Cell Lung Cancer Cell Line H3255 | Semantic Scholar [semanticscholar.org]
- 3. BIM mediates EGFR tyrosine kinase inhibitor-induced apoptosis in lung cancers with oncogenic EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Icotinib Hydrochloride and Erlotinib: In Vitro Efficacy in Non-Small Cell Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Icotinib (B1223) Hydrochloride and Erlotinib. This analysis is supported by experimental data to delineate their comparative efficacy in non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses.
Both Icotinib and Erlotinib are established EGFR-TKIs that function by competitively inhibiting the ATP binding site of the EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1] While clinical studies and meta-analyses suggest comparable overall efficacy, this guide focuses on the direct in vitro evidence to discern nuanced differences in their potency and cellular effects.
Data Presentation: Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater efficacy at lower concentrations. The following table summarizes the IC50 values of Icotinib Hydrochloride and Erlotinib in three different NSCLC cell lines, each representing a distinct EGFR mutation status.
| Cell Line | EGFR Mutation Status | This compound IC50 (μM) | Erlotinib IC50 (μM) |
| A549 | Wild-Type | >40 | >40 |
| HCC827 | Exon 19 Deletion | 0.02 ± 0.003 | 0.03 ± 0.005 |
| H1975 | T790M Mutation | 6.25 ± 0.55 | 8.31 ± 0.78 |
Data sourced from a 2017 study on the sequential administration of pemetrexed (B1662193) with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro.[2]
In silico molecular docking studies have suggested that icotinib may have a more favorable binding affinity for the EGFR active site compared to erlotinib, with a calculated binding energy of -8.7 kcal/mol for icotinib versus -7.3 kcal/mol for erlotinib.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following are protocols for the key experiments cited in this comparison.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce the viability of a cell population by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, HCC827, H1975)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Erlotinib
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or Erlotinib for 72 hours.
-
MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for EGFR Signaling Pathway
This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway inhibition.
Materials:
-
NSCLC cell lines
-
This compound and Erlotinib
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE equipment and PVDF membranes
Procedure:
-
Cell Treatment and Lysis: Cells are treated with this compound or Erlotinib at specified concentrations for a designated time. Subsequently, cells are washed with ice-cold PBS and lysed with RIPA buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with the primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an ECL detection system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the inhibitory action of Icotinib and Erlotinib.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for the in vitro comparison of Icotinib and Erlotinib.
Logical Relationship of Comparative Efficacy
Caption: Comparative efficacy of Icotinib and Erlotinib on different EGFR genotypes.
References
A Head-to-Head Clinical Showdown: Icotinib, Afatinib, and Gefitinib in NSCLC Treatment
For researchers and drug development professionals navigating the therapeutic landscape of non-small cell lung cancer (NSCLC), a clear understanding of the comparative efficacy and safety of available epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is paramount. This guide provides a detailed, data-driven comparison of three prominent EGFR-TKIs: icotinib (B1223), a first-generation TKI developed in China; gefitinib (B1684475), a widely used first-generation TKI; and afatinib (B358), a second-generation irreversible ErbB family blocker.
Mechanism of Action: A Tale of Reversible and Irreversible Inhibition
Gefitinib and icotinib are both reversible inhibitors of the EGFR tyrosine kinase.[1][2] They compete with adenosine (B11128) triphosphate (ATP) at the tyrosine kinase domain of the EGFR, thereby inhibiting autophosphorylation and downstream signaling pathways involved in cancer cell proliferation and survival. In contrast, afatinib is a second-generation TKI that acts as an irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][4][5] This irreversible binding is thought to provide a more sustained and potent inhibition of the signaling pathway.
Efficacy in EGFR-Mutated NSCLC: Key Clinical Trial Data
Direct head-to-head trials and network meta-analyses provide valuable insights into the comparative efficacy of these three agents.
Icotinib vs. Gefitinib: The ICOGEN Trial
The ICOGEN trial was a phase 3, double-blind, non-inferiority trial that directly compared icotinib with gefitinib in patients with advanced NSCLC who had previously received chemotherapy.[6]
Experimental Protocol: ICOGEN Trial
-
Study Design: Randomized, double-blind, phase 3 non-inferiority trial.[6]
-
Patient Population: Patients with advanced NSCLC who had not responded to one or more platinum-based chemotherapy regimens.[6]
-
Intervention:
-
Primary Endpoint: Progression-free survival (PFS).[6]
The study concluded that icotinib was non-inferior to gefitinib in terms of progression-free survival.[6]
| Efficacy Endpoint | Icotinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median PFS | 4.6 months | 3.4 months | 0.84 (0.67–1.05) | 0.13 |
| ORR | 27.6% | 27.2% | - | - |
| DCR | 75.4% | 74.9% | - | - |
Data from the ICOGEN trial.[7]
Afatinib vs. Gefitinib: The LUX-Lung 7 Trial
The LUX-Lung 7 trial was a phase 2B, open-label, randomized controlled trial that directly compared the efficacy and safety of afatinib and gefitinib as first-line treatment for patients with EGFR mutation-positive NSCLC.[8]
Experimental Protocol: LUX-Lung 7 Trial
-
Study Design: Multicentre, international, open-label, exploratory, randomised controlled phase 2B trial.[8]
-
Patient Population: Treatment-naive patients with stage IIIB or IV NSCLC and a common EGFR mutation (exon 19 deletion or Leu858Arg).[8]
-
Intervention:
-
Primary Endpoints: Progression-free survival, time-to-treatment failure, and overall survival.[9]
Afatinib demonstrated a significant improvement in progression-free survival and time-to-treatment failure compared to gefitinib.[8]
| Efficacy Endpoint | Afatinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median PFS | 11.0 months | 10.9 months | 0.73 (0.57–0.95) | 0.017 |
| Median OS | 27.9 months | 24.5 months | 0.86 (0.66–1.12) | 0.2580 |
| ORR | 70% | 56% | - | 0.0083 |
Data from the LUX-Lung 7 trial.[8][10]
Indirect Comparison: Network Meta-Analysis Insights
A network meta-analysis of twelve phase III randomized controlled trials involving 1821 participants with EGFR mutations provided an indirect comparison of the four TKIs (including erlotinib). The analysis found no statistically significant differences in efficacy (ORR, PFS, OS) among icotinib, gefitinib, and afatinib.[11][12] However, trend analyses suggested that afatinib had a higher probability of being among the most efficacious treatments for overall survival.[13]
Safety and Tolerability Profile
The safety profiles of these three drugs show distinct differences, which are critical for clinical decision-making.
| Adverse Event (Any Grade) | Icotinib | Gefitinib | Afatinib |
| Icotinib vs. Gefitinib (ICOGEN) | |||
| Drug-related AEs | 61% | 70% | - |
| Diarrhea | 19% | 28% | - |
| Rash | 41% | 49% | - |
| Afatinib vs. Gefitinib (LUX-Lung 7) | |||
| Grade ≥3 Adverse Events | |||
| Diarrhea | 13% | 1% | - |
| Rash/Acne | 9% | 3% | - |
| Liver Enzyme Elevation | 0% | 9% | - |
Data from the ICOGEN and LUX-Lung 7 trials.[6][8]
The ICOGEN trial reported that icotinib was associated with significantly fewer drug-related adverse events compared to gefitinib, particularly a lower incidence of diarrhea.[6] In the LUX-Lung 7 trial, afatinib was associated with a higher incidence of grade 3 or 4 diarrhea and rash/acne, while gefitinib was associated with a higher incidence of liver enzyme elevations.[8] A network meta-analysis also concluded that afatinib showed significantly more severe rash and diarrhea compared to gefitinib and icotinib.[11][12]
Conclusion
The choice between icotinib, gefitinib, and afatinib for the treatment of NSCLC, particularly in patients with EGFR mutations, requires a careful consideration of their respective efficacy and safety profiles.
-
Icotinib has demonstrated non-inferiority to gefitinib with a more favorable safety profile, especially concerning diarrhea.[6][7]
-
Afatinib has shown superior progression-free survival and objective response rates compared to gefitinib in the first-line setting, albeit with a higher incidence of certain adverse events like diarrhea and rash.[8][9]
-
Gefitinib remains a standard first-generation EGFR-TKI, but may be outperformed by afatinib in terms of efficacy in the first-line setting for EGFR-mutated NSCLC.[8]
Ultimately, the selection of an EGFR-TKI should be individualized based on patient characteristics, mutation status, prior treatments, and the tolerability of potential side effects. Further head-to-head trials, particularly directly comparing icotinib and afatinib, would provide more definitive guidance for clinicians and researchers.
References
- 1. e-century.us [e-century.us]
- 2. Efficacy and safety of icotinib in treating non-small cell lung cancer: a systematic evaluation and meta-analysis based on 15 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One [journals.plos.org]
In Vitro Showdown: Icotinib Hydrochloride vs. Osimertinib in T790M Mutant Lung Cancer Cells
A Comparative Guide for Researchers
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a critical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed in vitro comparison of Icotinib Hydrochloride, a first-generation EGFR-TKI, and Osimertinib (B560133), a third-generation inhibitor, in the context of EGFR T790M mutant cancer cells. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the differential efficacy and mechanisms of these two therapeutic agents.
Executive Summary of In Vitro Performance
Osimertinib demonstrates markedly superior potency against EGFR T790M mutant cell lines compared to this compound. As a first-generation TKI, Icotinib's efficacy is significantly hampered by the T790M mutation, which increases the ATP affinity of the EGFR binding site. In contrast, Osimertinib, an irreversible third-generation TKI, is specifically designed to overcome this resistance mechanism.
Table 1: Comparative Efficacy (IC50) in T790M Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 | Osimertinib IC50 | Fold Difference (Approx.) |
| NCI-H1975 | L858R / T790M | >50 µM[1] | 5 nM - 30 nM[2][3] | >1600x |
| PC-9/ER | ex19del / T790M | Not available | 13 nM - 166 nM[3][4] | N/A |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent drug.
Mechanism of Action: A Tale of Two Inhibitors
Icotinib is a reversible, competitive inhibitor of the ATP-binding site of the EGFR kinase domain[5]. Its efficacy relies on outcompeting ATP for this binding pocket. The T790M mutation, however, increases the receptor's affinity for ATP, rendering competitive inhibitors like Icotinib significantly less effective[6].
Osimertinib, on the other hand, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase[2]. This irreversible binding allows it to effectively inhibit the kinase activity of the T790M mutant EGFR, overcoming the increased ATP affinity[2]. Furthermore, Osimertinib is highly selective for mutant EGFR over wild-type EGFR, which translates to a more favorable side-effect profile in clinical settings[2].
Signaling Pathway Inhibition
Both Icotinib and Osimertinib aim to block the downstream signaling pathways that drive tumor cell proliferation and survival. By inhibiting EGFR phosphorylation, these drugs prevent the activation of key cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. However, due to its potent inhibition of the T790M mutant EGFR, Osimertinib achieves a much more profound and sustained blockade of these pathways in resistant cells.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to compare the efficacy of this compound and Osimertinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NCI-H1975 or other T790M mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Osimertinib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting for EGFR Pathway Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream targets.
-
Cell Treatment and Lysis: Culture T790M mutant cells and treat with this compound, Osimertinib, or vehicle control at specified concentrations for a set time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The in vitro data unequivocally demonstrates that Osimertinib is a significantly more potent inhibitor of EGFR T790M mutant cells than this compound. This is attributed to Osimertinib's irreversible binding mechanism, which effectively overcomes the resistance conferred by the T790M mutation. For researchers studying T790M-mediated resistance in NSCLC, Osimertinib serves as a potent tool and a benchmark for the development of next-generation inhibitors. Conversely, Icotinib provides a valuable control for demonstrating the resistance phenotype of T790M mutant cells to first-generation EGFR-TKIs.
References
- 1. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 2. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Validating the Synergistic Effect of Icotinib and Chemotherapy In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro studies investigating the synergistic effects of Icotinib (B1223), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when combined with traditional chemotherapy agents. The data presented herein focuses on non-small cell lung cancer (NSCLC) cell lines, summarizing key quantitative findings and detailing the experimental protocols used to validate these synergistic interactions.
Introduction
Comparative Data: Anti-proliferative Effects
The synergy between Icotinib and chemotherapy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy. The following tables summarize the anti-proliferative effects observed in various NSCLC cell lines.
Table 1: Icotinib and Pemetrexed (B1662193) Synergy in NSCLC Cell Lines
| Cell Line | EGFR Status | Treatment Sequence | Synergy Outcome | Mechanism Highlights | Reference |
| PC-9 | Exon 19 Del | Pemetrexed -> Icotinib | Synergistic (CI < 1) | Enhanced G1 phase arrest and apoptosis.[1][4] | [1] |
| H1975 | L858R, T790M | Pemetrexed -> Icotinib | Synergistic (CI < 1) | Overcomes T790M resistance marker in this sequence.[1][3] | [1][3] |
| A549 | Wild-Type | Pemetrexed -> Icotinib | Synergistic (CI < 1) | Synergy is independent of EGFR mutation status.[1][3] | [1][3] |
| HCC827 | Exon 19 Del | Pemetrexed -> Icotinib | Synergistic | More effective than the reverse sequence.[3] | [3] |
| H1299 | Wild-Type | Pemetrexed -> Icotinib | Synergistic | Stronger anti-cancer ability than other sequences.[1] | [1] |
Note: The referenced studies confirmed synergy with a Combination Index (CI) value of less than 1, demonstrating a potent anti-proliferative effect with the sequential treatment.[1]
Table 2: Icotinib and Platinum/Taxane Agent Synergy in NSCLC Cell Lines
| Cell Line | EGFR Status | Treatment Sequence | Synergy Outcome | Mechanism Highlights | Reference |
| HCC827 | Exon 19 Del | Cisplatin + Paclitaxel -> Icotinib | Superior Antiproliferative Effect | Induced more apoptosis and G0/G1 phase arrest.[5] | [5] |
| H1975 | L858R, T790M | Cisplatin + Paclitaxel -> Icotinib | Superior Antiproliferative Effect | Paclitaxel alone increased p-EGFR expression.[5] | [5] |
| A549 | Wild-Type | Cisplatin + Paclitaxel -> Icotinib | Superior Antiproliferative Effect | Sequence-dependent effects were not associated with EGFR mutation.[5] | [5] |
| H1299 | Wild-Type | Cisplatin + Paclitaxel -> Icotinib | Superior Antiproliferative Effect | Optimal schedule differed among cell lines.[5] | [5] |
Mechanistic and Experimental Visualizations
Signaling Pathway of Sequential Combination Therapy
The primary mechanism for the observed synergy involves the interplay between chemotherapy-induced cell stress and Icotinib's inhibition of the EGFR signaling pathway. Chemotherapy can induce an increase in the phosphorylation of EGFR, AKT, and ERK, which are pro-survival signals.[1][2] Subsequent treatment with Icotinib effectively blocks these activated pathways, leading to enhanced cell death.
Caption: Chemotherapy can activate the EGFR pathway, which is then inhibited by Icotinib.
General Workflow for In Vitro Synergy Assay
The following diagram outlines the typical experimental sequence used to determine the synergistic effects of chemotherapy followed by Icotinib.
Caption: Sequential treatment workflow for testing chemotherapy followed by Icotinib in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols based on published studies investigating Icotinib synergy.[1][2]
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines (e.g., A549, PC-9, H1975, HCC827, H1299) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Drugs: Icotinib and chemotherapy agents (Pemetrexed, Cisplatin, Paclitaxel) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to final concentrations in the culture medium.
Cell Proliferation Assay (CCK-8 / MTT)
-
Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Sequential Treatment:
-
The medium is replaced with a medium containing the first drug (e.g., Pemetrexed) at various concentrations.
-
After 48 hours of incubation, the drug-containing medium is removed.
-
Cells are washed with PBS, and a fresh medium containing the second drug (Icotinib) is added.
-
-
Incubation: The plates are incubated for an additional 48-96 hours.
-
Measurement: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well, and the plate is incubated for 1-2 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: The drug interaction is quantified by calculating the Combination Index (CI) using CompuSyn software, where CI < 1, CI = 1, and CI > 1 represent synergy, an additive effect, and antagonism, respectively.
Cell Cycle Analysis
-
Treatment: Cells are seeded in 6-well plates and treated with drugs according to the sequential schedule (Chemotherapy -> Icotinib).
-
Harvesting: After treatment, cells are harvested by trypsinization and washed twice with ice-cold PBS.
-
Fixation: Cells are fixed in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined. Studies show Pemetrexed blocks cells in the S phase, while Icotinib arrests them in the G1 phase.[1][4]
Apoptosis Analysis
-
Treatment: Cells are treated in 6-well plates as described for the cell cycle analysis.
-
Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer’s instructions.
-
Analysis: Stained cells are immediately analyzed by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified. The sequential combination of pemetrexed followed by icotinib has been shown to markedly enhance the pro-apoptotic activity of pemetrexed.[1]
Western Blot Analysis
-
Protein Extraction: After sequential drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Incubation: The membrane is blocked with 5% non-fat milk for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, Bcl-2, Caspase-3, and β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This method is used to confirm that chemotherapy activates EGFR signaling, which is subsequently inhibited by Icotinib.[1]
References
- 1. Sequence-dependent synergistic cytotoxicity of icotinib and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-dependent synergistic cytotoxicity of icotinib and pemetrexed in human lung cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro synergistic antitumor efficacy of sequentially combined chemotherapy/icotinib in non‑small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Icotinib Hydrochloride: A Comparative Guide to its Cross-Resistance Profile with Other EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Icotinib Hydrochloride with other first-, second-, and third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The information presented is supported by preclinical data to aid in research and drug development efforts in the field of non-small cell lung cancer (NSCLC).
Introduction to EGFR TKIs and Acquired Resistance
EGFR TKIs have revolutionized the treatment of NSCLC patients harboring activating EGFR mutations, such as exon 19 deletions (Ex19del) and the L858R point mutation. Icotinib, a first-generation EGFR TKI, effectively targets these sensitizing mutations. However, as with other TKIs, the development of acquired resistance is a significant clinical challenge, limiting the long-term efficacy of these agents. Understanding the cross-resistance profiles of different EGFR TKIs is crucial for developing effective sequential treatment strategies and novel therapeutic agents.
Comparative Preclinical Activity of EGFR TKIs
The following tables summarize the in vitro inhibitory activity of Icotinib and other EGFR TKIs against various EGFR mutations, including the common T790M resistance mutation.
Table 1: Comparative IC50 Values of First-Generation EGFR TKIs against EGFR Mutations
| EGFR Mutation Status | Icotinib (nM) | Gefitinib (nM) | Erlotinib (nM) |
| EGFR WT | ~5 (91% inhibition) | >1000 | ~100 |
| Exon 19 Deletion | <5 | <10 | <20 |
| L858R | ~5 (99% inhibition)[1] | <10 | <50 |
| L861Q | ~5 (96% inhibition)[1] | - | - |
| T790M | >1000 (61% inhibition at 5nM)[1] | >1000 | >1000 |
| L858R + T790M | >1000 (61% inhibition at 5nM)[1] | >1000 | >1000 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. The percentage of inhibition for Icotinib is noted where specific IC50 values were not available in the search results.
Table 2: Comparative IC50 Values of Second- and Third-Generation EGFR TKIs against EGFR Mutations
| EGFR Mutation Status | Afatinib (nM) | Osimertinib (nM) |
| EGFR WT | ~10 | ~500 |
| Exon 19 Deletion | <1 | <10 |
| L858R | <1 | <10 |
| T790M | ~100 | <10 |
| L858R + T790M | ~100 | <10 |
Mechanisms of Resistance and Cross-Resistance
Acquired resistance to first-generation EGFR TKIs, including Icotinib, is most commonly driven by the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of the receptor for ATP, thereby reducing the binding efficacy of reversible inhibitors like Icotinib, Gefitinib, and Erlotinib.
Cross-Resistance Profile of Icotinib:
-
With other First-Generation TKIs (Gefitinib, Erlotinib): Due to their similar mechanism of action as reversible ATP-competitive inhibitors, significant cross-resistance is observed. Tumors that develop the T790M mutation during Icotinib treatment are typically also resistant to Gefitinib and Erlotinib.
-
With Second-Generation TKIs (Afatinib): Afatinib is an irreversible inhibitor that can overcome T790M-mediated resistance to some extent, although its clinical efficacy in this setting is limited by toxicity against wild-type EGFR. There is partial cross-resistance, as T790M still confers reduced sensitivity to Afatinib.
-
With Third-Generation TKIs (Osimertinib): Osimertinib is specifically designed to target the T790M resistance mutation while sparing wild-type EGFR. Therefore, there is generally no cross-resistance between Icotinib and Osimertinib in the context of T790M-mediated resistance. Osimertinib is the standard of care for patients who progress on a first-generation TKI due to the T790M mutation.
Other, less common mechanisms of resistance to first-generation TKIs include:
-
Bypass Pathway Activation: Amplification of MET or HER2 can activate downstream signaling pathways (e.g., PI3K/Akt, MAPK) independently of EGFR, leading to resistance. Cross-resistance with other EGFR TKIs in this context depends on whether the subsequent TKI can inhibit these bypass pathways.
-
Downstream Mutations: Mutations in downstream signaling molecules like PIK3CA can also confer resistance.
-
Histologic Transformation: A shift from NSCLC to small cell lung cancer (SCLC) can occur, rendering EGFR TKIs ineffective.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR TKIs in NSCLC cell lines.
Methodology:
-
Cell Culture: Culture NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for Ex19del, H1975 for L858R/T790M) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the EGFR TKI (e.g., Icotinib, Gefitinib, Osimertinib) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
Objective: To assess the effect of EGFR TKIs on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat NSCLC cells with the EGFR TKI at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
EGFR Mutation Analysis
Objective: To identify EGFR mutations in tumor samples or cell lines.
Methodology:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh tumor tissue, or cell pellets.
-
PCR Amplification: Amplify the exons of the EGFR gene (typically exons 18-21) using polymerase chain reaction (PCR).
-
Sequencing:
-
Sanger Sequencing: A traditional method for sequencing the PCR products to identify mutations.
-
Next-Generation Sequencing (NGS): Allows for high-throughput sequencing of multiple genes simultaneously and can detect mutations at a lower frequency.
-
Real-time PCR-based methods (e.g., ARMS-PCR): Designed to detect specific known mutations with high sensitivity.
-
-
Data Analysis: Analyze the sequencing data to identify specific mutations in the EGFR gene.
Visualizations
Caption: EGFR Signaling Pathway and Downstream Cascades.
References
Comparative Analysis of Icotinib and Afatinib in EGFR Exon 19 Deletion Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Icotinib (B1223) and Afatinib (B358), two prominent tyrosine kinase inhibitors (TKIs), with a specific focus on their performance in preclinical models of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 19 deletions. This mutation is a key driver in a significant subset of NSCLC patients, making it a critical target for therapeutic intervention.
Executive Summary
Icotinib, a first-generation EGFR TKI, acts as a reversible inhibitor of the EGFR tyrosine kinase. Afatinib, a second-generation TKI, is an irreversible pan-ErbB family blocker, targeting EGFR, HER2, and HER4. This fundamental difference in their mechanism of action translates to distinct preclinical and clinical profiles. While both drugs have demonstrated efficacy in NSCLC with activating EGFR mutations, the available preclinical data, though not from direct head-to-head comparative studies, suggests that Afatinib exhibits greater potency in in vitro models of EGFR exon 19 deletion. Clinical network meta-analyses suggest comparable efficacy between the two, with different toxicity profiles.
Mechanism of Action
Icotinib is a highly selective, first-generation EGFR TKI that reversibly binds to the ATP binding site of the EGFR protein.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades responsible for cell proliferation and survival.[1]
Afatinib is a second-generation TKI that covalently and irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[2] This irreversible binding leads to a sustained inhibition of signaling from all ErbB family receptor homodimers and heterodimers.[2]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing Icotinib and Afatinib in EGFR exon 19 deletion models are limited in the publicly available literature. The following data is synthesized from separate studies to provide a comparative perspective.
In Vitro Studies
The potency of Icotinib and Afatinib has been evaluated in NSCLC cell lines harboring the EGFR exon 19 deletion, such as PC-9 and HCC827.
| Drug | Cell Line (EGFR Mutation) | IC50 (nM) | Source |
| Afatinib | PC-9 (Exon 19 del) | ~1 | [3] |
| Afatinib | HCC827 (Exon 19 del) | ~0.7 | [3] |
| Icotinib | PC-9 (Exon 19 del) | Not directly compared in the same study | - |
| Icotinib | HCC827 (Exon 19 del) | Not directly compared in the same study | - |
Note: The IC50 values are approximate and sourced from different studies, thus a direct comparison should be made with caution.
In Vivo Studies
In vivo studies using xenograft models provide insights into the anti-tumor activity of these compounds. One study demonstrated that Icotinib can inhibit the growth of HCC827 (EGFR exon 19 deletion) xenografts in nude mice. While direct comparative in vivo studies with Afatinib were not found, Afatinib has also been shown to be effective in xenograft models of EGFR-mutant lung cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cells (e.g., PC-9, HCC827) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of Icotinib or Afatinib for 72 hours.
-
MTT Reagent: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Cells are treated with Icotinib or Afatinib for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10^6 to 10 x 10^6 PC-9 or HCC827 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and administered with Icotinib, Afatinib, or vehicle control orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed between the treatment and control groups.
Visualizing the Mechanisms and Workflows
Caption: EGFR Signaling Pathway and Inhibition by Icotinib and Afatinib.
Caption: Experimental Workflow for Comparative Analysis.
Comparative Summary
| Feature | Icotinib | Afatinib |
| Drug Generation | First-Generation | Second-Generation |
| Target(s) | EGFR | EGFR, HER2, HER4 |
| Binding Mechanism | Reversible | Irreversible (Covalent) |
| In Vitro Potency (Exon 19 del) | Effective | Highly Potent |
| Clinical Efficacy (vs. Chemo) | Effective | Effective |
| Toxicity Profile | Generally well-tolerated | Higher incidence of rash and diarrhea compared to first-generation TKIs[2][4] |
Conclusion
References
- 1. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Icotinib in the Management of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation TKIs have shown considerable success, particularly against the T790M mutation, the role of first-generation TKIs, such as Icotinib (B1223), in the resistance setting is an area of ongoing investigation. This guide provides a comparative analysis of the efficacy of Icotinib in patients with acquired resistance to other EGFR TKIs, supported by available preclinical and clinical data.
Overview of Acquired Resistance to EGFR TKIs
Acquired resistance to EGFR TKIs, such as gefitinib (B1684475), erlotinib, and afatinib, typically develops within 9 to 14 months of treatment. The most common mechanism of resistance is the acquisition of a secondary mutation in the EGFR gene, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases. Other mechanisms include amplification of MET or HER2, and downstream signaling pathway alterations. Third-generation TKIs, like osimertinib, are specifically designed to target the T790M mutation. However, resistance to these agents can also emerge, often through mutations like C797S.
Preclinical Efficacy of Icotinib in Resistant Models
In vitro studies have demonstrated that Icotinib, a first-generation EGFR TKI, possesses inhibitory activity against the T790M resistance mutation.
| EGFR Mutant | Icotinib IC50 | Reference |
| EGFR (Wild Type) | 5 nM | [1] |
| EGFR (L858R) | - | - |
| EGFR (T790M) | 5 nM | [1] |
| EGFR (L858R + T790M) | - | - |
| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
These preclinical findings suggest that Icotinib may have a role in overcoming T790M-mediated resistance, although its potency against this mutation is a critical consideration in a clinical context.
Clinical Evidence for Icotinib in Acquired Resistance
Direct comparative clinical trial data for Icotinib in the setting of acquired resistance to other EGFR TKIs is limited. The available evidence is primarily from case reports and retrospective studies.
Resistance to First-Generation TKIs
A retrospective study analyzed the efficacy of Icotinib in patients with advanced NSCLC who had progressed on prior treatments. In this study, patients with EGFR mutations showed a favorable clinical response to Icotinib.[2] Another case report detailed a patient who developed acquired resistance to Icotinib, characterized by the emergence of the T790M mutation. This patient subsequently responded to the third-generation TKI osimertinib.[3]
Resistance to Third-Generation TKIs
A notable case report documented a patient with an EGFR 19del/C797S mutation, a known mechanism of resistance to osimertinib, who was subsequently treated with Icotinib. The patient received Icotinib for 8 months before disease progression, suggesting potential clinical activity in this challenging resistance setting.[4]
Icotinib in Combination Therapies
For patients with acquired resistance to Icotinib, combination strategies have been explored. A study reported on three patients with acquired resistance to Icotinib who were treated with a combination of Icotinib and Apatinib (B926), a VEGFR-2 TKI. This combination resulted in a progression-free survival of four to six months, though it was associated with significant adverse effects.[5]
Efficacy in Brain Metastases
For patients with NSCLC and brain metastases, a challenging treatment scenario, Icotinib has demonstrated efficacy. A phase 3 clinical trial (BRAIN) showed that Icotinib significantly improved intracranial and overall progression-free survival compared to whole-brain irradiation with or without chemotherapy in EGFR-mutant NSCLC patients with brain metastases.[6] In a retrospective analysis, Icotinib and gefitinib showed similar efficacy for brain metastases in patients with EGFR-mutated NSCLC.[7] Another case report highlighted a durable response to pulsatile high-dose Icotinib for central nervous system metastases that were resistant to the standard dosage.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of EGFR TKIs are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of an inhibitor on cancer cells.
Workflow:
Experimental workflow for a typical MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827 for TKI-sensitive, H1975 for T790M-positive) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the EGFR TKI (e.g., Icotinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for EGFR Signaling Pathway
This technique is used to detect and quantify the expression and phosphorylation status of proteins in the EGFR signaling cascade.
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of Icotinib treatment in patients with stage IIIb/IV non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icotinib/osimertinib: Acquired drug resistance: case report - ProQuest [proquest.com]
- 4. Icotinib in a lung adenocarcinoma patient with acquired EGFR 19del/C797S mutation-mediated resistance to osimertinib: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy of apatinib with icotinib for primary acquired icotinib resistance in patients with advanced pulmonary adenocarcinoma with EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icotinib Doubles PFS in NSCLC Patients With Brain Metastases [medscape.com]
- 7. Icotinib is as efficacious as gefitinib for brain metastasis of EGFR mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Durable response to pulsatile icotinib for central nervous system metastases from EGFR-mutated non-small cell lung cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Kinase Inhibition Profiles of Icotinib and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profiles of first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), with a focus on Icotinib in relation to other established TKIs such as Gefitinib and Erlotinib. Understanding the selectivity of these inhibitors is crucial for predicting their therapeutic efficacy and potential adverse effects.
While comprehensive, publicly available kinome profiling data for Icotinib comparable to that of FDA-approved TKIs like Gefitinib and Erlotinib is limited, this guide synthesizes available information to present a comparative overview. The data for Gefitinib and Erlotinib is drawn from large-scale kinase profiling studies.
Quantitative Kinase Inhibition Profiles
The following table summarizes the percentage of inhibition of a panel of kinases by Gefitinib and Erlotinib at a concentration of 1 µmol/L. This data provides a snapshot of the off-target profiles of these two prominent EGFR TKIs. Data for Icotinib from a comparable comprehensive screen is not publicly available and therefore cannot be included in this direct comparison.
Table 1: Comparative Off-Target Kinase Inhibition Profile of Gefitinib and Erlotinib
| Kinase Target | Gefitinib (% Inhibition at 1µM) | Erlotinib (% Inhibition at 1µM) |
| EGFR (Primary Target) | >95% | >95% |
| AAK1 | <50% | <50% |
| ABL1 | <50% | <50% |
| AURKA | <50% | <50% |
| BLK | ≥90% & <95% | ≥50% & <90% |
| BMX | <50% | ≥50% & <90% |
| BTK | <50% | <50% |
| CSK | <50% | <50% |
| EPHA2 | <50% | ≥50% & <90% |
| FES | <50% | <50% |
| FGFR1 | <50% | <50% |
| FYN | ≥50% & <90% | ≥50% & <90% |
| HCK | ≥90% & <95% | ≥50% & <90% |
| LCK | ≥90% & <95% | ≥50% & <90% |
| LYN | ≥90% & <95% | ≥50% & <90% |
| MAP4K5 | ≥90% & <95% | ≥50% & <90% |
| SRC | ≥50% & <90% | ≥50% & <90% |
| TEC | <50% | <50% |
| TXK | <50% | <50% |
| YES1 | ≥50% & <90% | ≥50% & <90% |
| VEGFR2 (KDR) | <50% | <50% |
Source: Adapted from data available from Carna Biosciences and the LINCS Data Portal. The table presents a selection of kinases to highlight key off-target effects and does not represent the full kinome scan.
First-generation EGFR TKIs are known to have off-target activity against other kinase families, notably the Src family kinases (e.g., SRC, LYN, YES).[1]
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is typically achieved through in vitro kinase activity or binding assays against a large panel of purified kinases. Below are detailed methodologies for two common assay formats.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase enzymes
-
Substrate specific to each kinase
-
Test inhibitors (Icotinib, Gefitinib, Erlotinib)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in the Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup: In a 384-well plate, add the serially diluted inhibitors or DMSO for the control wells.
-
Enzyme Addition: Add the diluted kinase enzyme to each well.
-
Reaction Initiation: To start the kinase reaction, add a mixture of the substrate and ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Kinase Binding Assay (e.g., LanthaScreen®)
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of an inhibitor to a kinase.
Materials:
-
GST- or His-tagged recombinant human kinase enzymes
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer)
-
Test inhibitors (Icotinib, Gefitinib, Erlotinib)
-
TR-FRET Dilution Buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors.
-
Assay Plate Setup: Add the serially diluted inhibitors or DMSO to the wells of a low-volume 384-well plate.
-
Kinase/Antibody Mixture: Add a pre-mixed solution of the kinase and the europium-labeled antibody to each well.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the TR-FRET ratio indicates displacement of the tracer by the test inhibitor. Determine IC₅₀ values from the dose-response curves.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathway targeted by Icotinib and other first-generation EGFR TKIs, as well as key off-target pathways.
Caption: EGFR Signaling Pathway and TKI Inhibition.
References
Icotinib vs. Gefitinib: A Pharmacokinetic and Pharmacodynamic Comparison in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Icotinib and Gefitinib, based on data from preclinical animal models. This information is intended to assist researchers in understanding the nuances of these compounds in a non-clinical setting.
Key Findings Summary
Preclinical studies in animal models demonstrate that while both Icotinib and Gefitinib are effective inhibitors of the EGFR signaling pathway, they exhibit notable differences in their pharmacokinetic profiles and in vivo efficacy, particularly concerning central nervous system (CNS) penetration and antitumor activity in specific tumor models.
Pharmacokinetic Profile Comparison
Direct head-to-head pharmacokinetic comparisons in the same animal model are limited in the publicly available literature. However, data from separate studies in mice and rats provide insights into the individual pharmacokinetic parameters of each drug. A key comparative study in a nude mouse model of non-small cell lung cancer (NSCLC) brain metastases offers a direct look at the relative brain penetration of the two drugs.
Table 1: Comparative Brain-to-Plasma Concentration Ratios in a Nude Mouse Model of NSCLC Brain Metastases
| Time Point | Drug | Brain Metastases to Plasma Concentration Ratio (%) |
| 1-hour post-dose | Icotinib | 2.62 ± 0.21 |
| Gefitinib | 9.82 ± 1.03 | |
| 2-hours post-dose | Icotinib | 2.69 ± 0.31 |
| Gefitinib | 15.11 ± 2.00 |
Table 2: Pharmacokinetic Parameters of Icotinib and Gefitinib in Rodent Models
| Parameter | Icotinib (Rats, 30 mg/kg oral) | Gefitinib (Mice, 50 mg/kg oral) |
| Tmax (h) | 0.70 ± 0.27 | ~1 |
| Cmax (ng/mL) | 2168.65 ± 268.72 | ~7000 |
| t1/2 (h) | 2.92 ± 0.87 | 3.8 |
| AUC (µg/mL*h) | 9.69 ± 1.95 | Not directly comparable |
| Oral Bioavailability (%) | Not reported | ~53% |
Note: Data for Icotinib and Gefitinib are from separate studies and different rodent species, and therefore should be interpreted with caution.
Pharmacodynamic Profile Comparison
In vivo studies have demonstrated the antitumor activity of both Icotinib and Gefitinib in various xenograft models. A direct comparison in a nude mouse model of NSCLC brain metastases revealed superior efficacy for Gefitinib in this specific context.
Table 3: In Vivo Antitumor Efficacy in a Nude Mouse Model of NSCLC Brain Metastases
| Treatment Group | Average Bioluminescence (photons/s) | Tumor Growth Inhibition |
| Control | Not specified | - |
| Icotinib | 4,356 x 10⁶ | Similar to control |
| Gefitinib | 987 x 10⁶ | Significant inhibition (p=0.002 vs. Icotinib) |
Table 4: Inhibition of EGFR Phosphorylation in a Nude Mouse Model of NSCLC Brain Metastases
| Treatment Group | pEGFR Expression Level |
| Icotinib | Higher than Gefitinib and Erlotinib |
| Gefitinib | Significantly lower than Icotinib (p=0.028) |
Experimental Protocols
In Vivo Tumor Growth Inhibition in Nude Mouse Xenograft Model
This protocol is a synthesized representation based on common methodologies described in the literature.
1. Cell Culture and Animal Model:
-
Human non-small cell lung cancer (NSCLC) cells (e.g., A549, PC-9) are cultured in appropriate media.
-
Female BALB/c nude mice (6-8 weeks old) are used for tumor xenografts.
2. Tumor Implantation:
-
A suspension of 1 x 10⁷ cancer cells in phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter).
3. Treatment Protocol:
-
Mice are randomly assigned to treatment groups:
-
Vehicle control (e.g., PBS)
-
Icotinib (e.g., 60 mg/kg or 120 mg/kg, administered orally)
-
Gefitinib (e.g., 70 mg/kg, administered orally by gavage)
-
-
Treatments are administered daily for a specified period (e.g., 3 weeks).
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition rate (TGIR) is calculated.
5. Pharmacodynamic Analysis:
-
Tumor tissues are collected for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation marker) and phosphorylated EGFR (pEGFR).
Visualizing the Mechanism of Action
EGFR Signaling Pathway and TKI Inhibition
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Icotinib and Gefitinib, as EGFR tyrosine kinase inhibitors, function by blocking the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Workflow for In Vivo Tumor Xenograft Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of Icotinib and Gefitinib in a nude mouse xenograft model.
Caption: Workflow for in vivo tumor xenograft efficacy studies.
Conclusion
The available preclinical data from animal models suggest that while both Icotinib and Gefitinib are potent EGFR TKIs, Gefitinib may exhibit superior brain penetration and antitumor efficacy in the context of NSCLC brain metastases. The pharmacokinetic profiles of the two drugs, while not directly compared in a comprehensive head-to-head study in the same model, show some differences in key parameters. These findings underscore the importance of considering the specific preclinical model and the endpoints of interest when evaluating and comparing the activity of these two agents. Further direct comparative studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic differences between Icotinib and Gefitinib in various cancer models.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Icotinib Hydrochloride
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. Icotinib Hydrochloride, a potent tyrosine kinase inhibitor, requires specific handling and disposal protocols due to its cytotoxic nature. This guide provides essential, step-by-step procedures for its safe disposal, fostering a culture of safety and trust in the research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat or gown, safety glasses with side shields or goggles, and chemically resistant nitrile gloves (double-gloving is recommended) when handling this compound in solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to prevent the inhalation of dust or aerosols.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical assistance.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Contaminated items such as pipette tips, tubes, and gloves should be placed in a designated, sealed hazardous waste bag or container. These containers are often color-coded, typically with a purple lid for cytotoxic waste.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically marked for cytotoxic waste.
-
Labeling and Storage
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal company.
Final Disposal
-
The ultimate disposal of this compound waste should be conducted by a licensed and certified hazardous material disposal company.
-
The most common and recommended method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the active compound.
Chemical Inactivation (for Spills and Decontamination)
While incineration is the standard for bulk disposal, chemical inactivation can be used for decontaminating surfaces and treating liquid waste from spills before collection. It is important to note that no single method is suitable for all cytotoxic agents, and the effectiveness of a particular method for this compound would need to be validated.
The following table summarizes general chemical deactivation agents that have been shown to be effective against certain classes of anticancer drugs.
| Deactivation Agent | Target Drug Class (Examples) | General Protocol |
| 5.25% Sodium Hypochlorite (Bleach) | Alkylating Agents | Slowly add a 10:1 ratio of bleach to the liquid waste volume while stirring in a chemical fume hood. Allow a contact time of at least one hour. Neutralize excess bleach with sodium thiosulfate. Adjust the final pH to between 6.0 and 8.0. |
| Fenton's Reagent (H₂O₂ + Fe²⁺) | Various antineoplastic agents | Advanced oxidation processes like the Fenton reaction have been shown to degrade various chemotherapy agents to non-mutagenic residues.[1] This method involves the controlled reaction of hydrogen peroxide with an iron catalyst. The specific parameters for this compound are not established and would require experimental validation. |
| 70% Isopropyl Alcohol | General Surface Decontamination | Primarily used for removing residue from surfaces rather than for chemical degradation.[2] |
Note: The information in this table is illustrative. Always refer to the specific agent's SDS and relevant literature for validated inactivation methods.[2]
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols specifically for the chemical degradation or inactivation of this compound for disposal purposes. The general procedures for tyrosine kinase inhibitors and other cytotoxic drugs, as outlined above, should be followed.[3][4] Research on the forced degradation of similar tyrosine kinase inhibitors, such as Nilotinib Hydrochloride, has been conducted under acidic, basic, and oxidative conditions to identify degradation products, but these are for analytical purposes and not provided as disposal protocols.[5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
